Zacopride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101303-98-4, 99617-34-2 | |
| Record name | Zacopride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zacopride Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective substituted benzamide derivative that has been the subject of significant research due to its dual activity as a high-affinity antagonist of the serotonin 5-HT₃ receptor and an agonist of the 5-HT₄ receptor.[1][2][3][4] Initially investigated for its anxiolytic and antiemetic properties, its complex pharmacology, including effects on cardiac ion channels, has made it a valuable tool for neuroscience and gastrointestinal research. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of zacopride hydrochloride, including detailed experimental protocols and quantitative data.
Discovery and Background
Zacopride, chemically known as (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide, emerged from the research laboratories of A.H. Robins Company.[5][6][7] Early studies in the late 1980s and early 1990s identified it as a potent antagonist of the then-newly characterized 5-HT₃ receptor.[8][9] This discovery placed it in a class of drugs with significant potential for managing anxiety and chemotherapy-induced nausea and vomiting. Subsequent research revealed its additional activity as a 5-HT₄ receptor agonist, contributing to its prokinetic effects in the gastrointestinal tract.[1][2] The racemic mixture is typically used, though studies have shown that the different enantiomers may be principally responsible for distinct pharmacological effects.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide hydrochloride | [2][10] |
| Molecular Formula | C₁₅H₂₀ClN₃O₂·HCl | [2][4] |
| Molecular Weight | 346.26 g/mol | [2][4] |
| CAS Number | 101303-98-4 | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [2][4] |
| Stereochemistry | Racemic | [11] |
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in an amide coupling reaction. The general pathway is outlined below.
Manufacturing Process
A common synthetic route involves the activation of 4-amino-5-chloro-2-methoxybenzoic acid, followed by its reaction with 3-aminoquinuclidine. The resulting free base is then converted to the hydrochloride salt.[8]
-
Carboxylic Acid Activation: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms a highly reactive acylimidazole intermediate, with the evolution of carbon dioxide.
-
Amide Bond Formation: A solution of 3-aminoquinuclidine in THF is added to the activated benzoic acid derivative. The amine nucleophilically attacks the activated carbonyl group, forming the desired amide bond and yielding zacopride free base.
-
Salt Formation: The zacopride free base is dissolved in an appropriate solvent, such as isopropyl alcohol. An equimolar amount of concentrated hydrochloric acid is then added. The this compound salt precipitates and can be isolated by filtration and recrystallized from a solvent system like acetone-water to yield the final, purified product.[8]
Caption: General synthesis pathway for this compound.
Pharmacological Profile and Mechanism of Action
Zacopride exhibits a dual mechanism of action on the serotonin system, which underlies its diverse pharmacological effects.
-
5-HT₃ Receptor Antagonism: Zacopride is a highly potent antagonist at 5-HT₃ receptors, which are ligand-gated ion channels.[2][4] Blockade of these receptors, particularly in the central nervous system (chemoreceptor trigger zone) and on vagal afferent nerves in the gastrointestinal tract, is the primary mechanism for its antiemetic and anxiolytic effects.[8][9]
-
5-HT₄ Receptor Agonism: Zacopride also acts as an agonist at 5-HT₄ receptors.[1][2] These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This action in the gastrointestinal tract facilitates acetylcholine release, promoting motility and making it a gastroprokinetic agent.
-
Cardiac Ion Channel Activity: More recent research has identified zacopride as a selective agonist of the inward rectifier potassium current (IK1) in cardiac myocytes.[12][13] This activity can hyperpolarize the resting membrane potential and shorten the action potential duration, suggesting a potential antiarrhythmic effect under certain conditions.[12][13]
Caption: Signaling pathways modulated by zacopride.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities
| Receptor Target | Kᵢ (nM) | Assay Type | Reference(s) |
| 5-HT₃ Receptor | 0.38 | Radioligand Binding | [1][2][3][4] |
| 5-HT₄ Receptor | 373 | Radioligand Binding | [1][2][3][4] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value (µM) | Reference(s) |
| Rat Esophagus Relaxation (5-HT₄-mediated) | EC₅₀ | 0.5 | [1] |
| Guinea Pig Papillary Muscle Action Potential | - | 10 | [1] |
| Guinea Pig Colon Contraction (5-HT antagonism) | - | 3 - 30 | [1] |
Table 3: In Vivo Activity and Dosage
| Model Organism | Effect Studied | Effective Dose (mg/kg) | Route | Reference(s) |
| Ferret | Emetic (100%) | 0.11 (cumulative) | p.o. | [1] |
| Ferret | Antiemetic (vs. Zacopride) | 0.1 | i.p. | [1] |
| Rat | Attenuate Cocaine Effect | 0.1 | i.p. | [1] |
| Goat | Alleviate Etorphine Effect | 0.5 | i.v. | [1] |
| Mouse | Anxiolytic-like Activity | 0.00001 - 10.0 | p.o. | [6] |
Detailed Experimental Protocols
This section provides methodologies for key experiments relevant to the characterization of this compound.
Protocol: 5-HT₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound like zacopride.
-
Objective: To determine the binding affinity of zacopride for the 5-HT₃ receptor.
-
Materials:
-
Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ antagonist.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Test Compound: this compound.
-
Non-specific Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT₃ antagonist (e.g., ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plate, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding: 50 µL non-specific control.
-
Competitive Binding: 50 µL of varying concentrations of zacopride (e.g., 10 pM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Granisetron to all wells at a concentration near its Kd value.
-
Membrane Addition: Add 100 µL of the membrane preparation (100-200 µg protein/mL) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the zacopride concentration.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-AMINO-N-1-AZABICYCLO[2.2.2]OCT-3-YL-5-CHLORO-2-METHOXYBENZAMIDE HYDROCHLORIDE | 90182-92-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiomyocyte isolation and whole-cell patch clamp [bio-protocol.org]
- 11. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 13. [Assessment of the Bezold-Jarisch reflex in experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Zacopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of Zacopride hydrochloride, a potent and dual-acting agent with high affinity for serotonin receptors. This document details its binding characteristics and functional activity at 5-HT₃ and 5-HT₄ receptors, presenting key quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Profile
This compound is characterized as a high-affinity antagonist of the 5-HT₃ receptor and an agonist of the 5-HT₄ receptor.[1][2][3] This dual activity makes it a valuable tool for research in areas such as gastrointestinal motility, emesis, and cognition. Its effects are stereoselective, with different isomers exhibiting varying potencies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with 5-HT₃ and 5-HT₄ receptors as determined by in vitro studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| 5-HT₃ | Rat Entorhinal Cortex Homogenate | [³H]Zacopride | Kᵢ | 0.38 | [1][2][3] |
| 5-HT₃ | Rat Entorhinal Cortex Homogenate | [³H]Zacopride | Kₑ | 0.76 ± 0.08 | [4] |
| 5-HT₃ | Rabbit Ileum Muscularis Membranes | [³H]Zacopride | Apparent Kₑ | 0.65 ± 0.15 | [5] |
| 5-HT₄ | Not Specified | Not Specified | Kᵢ | 373 | [1][2][3] |
| (R)-sites | Rat Entorhinal Cortex Membranes | --INVALID-LINK---Zacopride | Kᵢ | 3-11 | [6] |
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Preparation | Parameter | Value (µM) | Reference |
| 5-HT₄ Receptor-Mediated Relaxation | Rat Esophagus | EC₅₀ | 0.5 | [1] |
| 5-HT₃ Receptor Antagonism | Guinea Pig Ileum | - | - | [7] |
| Cardiac Action Potential Shortening | Guinea Pig Isolated Papillary Muscles | - | 10 | [1] |
| L-type Calcium Channel Stimulation | Isolated Atrial Human Cardiomyocytes | - | - | [8] |
Signaling Pathways and Mechanisms of Action
Zacopride's agonistic activity at the 5-HT₄ receptor is primarily mediated through the canonical Gs-protein signaling cascade. Upon binding, Zacopride induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP can then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.
5-HT₃ Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound for the 5-HT₃ receptor using a competitive binding format with [³H]Zacopride.
Materials:
-
Tissue: Rat entorhinal cortex or other tissue expressing 5-HT₃ receptors.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]Zacopride.
-
Non-specific binding control: A high concentration of a potent 5-HT₃ antagonist (e.g., 10 µM Granisetron).
-
Test compound: this compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]Zacopride (close to its Kₑ value), and varying concentrations of the test compound (this compound) or the non-specific binding control.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Isolated Guinea Pig Ileum 5-HT₃ Receptor Antagonism Assay
This functional assay assesses the ability of this compound to antagonize 5-HT-induced contractions in the guinea pig ileum, a classic preparation for studying 5-HT₃ receptor-mediated effects.
Materials:
-
Animal: Male guinea pig.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Isolated organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting and Equilibration:
-
Mount each ileum segment in an organ bath containing Tyrode's solution.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
Wash the tissue repeatedly to return to baseline tension.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
In the continued presence of Zacopride, obtain a second cumulative concentration-response curve for 5-HT.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the 5-HT concentration for both curves (with and without Zacopride).
-
The antagonistic effect of Zacopride is observed as a rightward shift in the 5-HT concentration-response curve.
-
The potency of the antagonist can be quantified by calculating the pA₂ value using a Schild plot analysis if the antagonism is competitive.
-
5-HT₄ Receptor-Mediated cAMP Functional Assay
This assay quantifies the agonist activity of this compound at the 5-HT₄ receptor by measuring the production of intracellular cAMP in cells expressing the receptor.
Materials:
-
Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor.
-
Cell Culture Media and Reagents.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT₄ receptor-expressing cells under standard conditions.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a short period.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of Zacopride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
-
This technical guide provides a foundational understanding of the in vitro pharmacology of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of hippocampal excitability by 5-HT4 receptor agonists persists in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Zacopride Hydrochloride: A Tale of Two Receptors - An In-depth Analysis of 5-HT3 and 5-HT4 Binding Affinity
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of zacopride hydrochloride for the serotonin receptors 5-HT3 and 5-HT4. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the distinct signaling pathways associated with these two crucial receptors.
This compound is a potent pharmacological agent that exhibits a remarkable differential affinity for the 5-HT3 and 5-HT4 receptors. It acts as a high-affinity antagonist at the 5-HT3 receptor and a moderate-affinity agonist at the 5-HT4 receptor.[1][2] This dual activity makes it a valuable tool for studying the physiological roles of these receptors and a compound of interest for therapeutic development.
Quantitative Binding Affinity
The binding affinity of this compound for 5-HT3 and 5-HT4 receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data clearly illustrates zacopride's potent and selective interaction with the 5-HT3 receptor.
| Compound | Receptor | Ki (nM) | Activity |
| This compound | 5-HT3 | 0.38 | Antagonist |
| This compound | 5-HT4 | 373 | Agonist |
Table 1: Binding Affinity of this compound for 5-HT3 and 5-HT4 Receptors.[1][2]
Deciphering the Interaction: Experimental Protocols
The determination of these binding affinities relies on meticulously executed radioligand binding assays. Below is a detailed methodology representative of the experiments conducted to ascertain the Ki values of this compound.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive binding assay using a radiolabeled ligand to determine the affinity of this compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Homogenates of rat entorhinal cortex, a brain region with a high density of 5-HT3 receptors, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a specific 5-HT3 receptor radioligand, such as [3H]zacopride, is incubated with the membrane preparation.[3][4]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT3 receptors.
-
To determine non-specific binding, a high concentration of a potent 5-HT3 antagonist, such as BRL43694, is added to a set of tubes.[3]
3. Incubation and Filtration:
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Signaling Pathways: A Dichotomy of Mechanisms
The profound difference in zacopride's affinity for 5-HT3 and 5-HT4 receptors is mirrored by the distinct signaling mechanisms these receptors employ.
5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in depolarization of the neuronal membrane and an excitatory postsynaptic potential. Zacopride, as an antagonist, binds to the receptor but does not induce this channel opening, thereby blocking the excitatory effects of serotonin.
5-HT3 Receptor Signaling Pathway
5-HT4 Receptor: A G-Protein Coupled Receptor
In contrast, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Agonist binding, in this case by zacopride, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and subsequently modulates various cellular functions.
5-HT4 Receptor Signaling Pathway
Conclusion
This compound's distinct binding profile for 5-HT3 and 5-HT4 receptors underscores the diversity of serotonin receptor function. Its high-affinity antagonism of the 5-HT3 ion channel and moderate-affinity agonism of the 5-HT4 GPCR provide a powerful pharmacological tool for dissecting the roles of these receptors in health and disease. The detailed methodologies and pathway visualizations presented in this guide offer a foundational understanding for further research and development in this area.
References
- 1. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Zacopride Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 101303-98-4
Abstract
Zacopride hydrochloride is a potent and selective substituted benzamide derivative with a dual mechanism of action, functioning as a high-affinity antagonist for the serotonin 5-HT3 receptor and an agonist for the 5-HT4 receptor.[1][2][3][4][5] This unique pharmacological profile has led to its investigation for a variety of therapeutic applications, including its potential as an antiemetic, anxiolytic, and prokinetic agent. This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and development efforts.
Chemical Properties and Synthesis
This compound is a white to tan powder.[6] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101303-98-4 | [1][6] |
| Molecular Formula | C₁₅H₂₀ClN₃O₂・HCl | [1][3][6] |
| Molecular Weight | 346.26 g/mol (anhydrous basis) | [1][3][6] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |
| Storage | Desiccate at room temperature or 2-8°C | [1][6] |
Synthesis: The synthesis of Zacopride is detailed in U.S. Patent 4,877,794. A general overview of the synthetic route is as follows:
Mechanism of Action
This compound exerts its effects through a dual interaction with serotonin receptors:
-
5-HT3 Receptor Antagonism: It is a highly potent antagonist of the 5-HT3 receptor, with a reported Ki value of 0.38 nM.[1][2][3][4] The 5-HT3 receptor is a ligand-gated ion channel.[7][8][9][10][11] Antagonism of this receptor is the basis for its antiemetic and anxiolytic properties. By blocking the binding of serotonin, Zacopride prevents the opening of the ion channel, thus inhibiting the rapid depolarization of neurons involved in emetic and anxiety pathways.
-
5-HT4 Receptor Agonism: Zacopride also acts as an agonist at the 5-HT4 receptor, with a Ki of 373 nM.[1][2][3][4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR).[1][2][4][12][13] Activation of this receptor, particularly in the gastrointestinal tract, leads to increased motility and secretion, underpinning its prokinetic effects.
Signaling Pathways
The distinct mechanisms of action at the 5-HT3 and 5-HT4 receptors are mediated by different signaling pathways.
Pharmacological Data
The dual activity of this compound has been quantified in various in vitro and in vivo models.
| Parameter | Species/Tissue | Value | Reference |
| 5-HT3 Receptor Binding Affinity (Ki) | - | 0.38 nM | [1][2][3][4] |
| 5-HT4 Receptor Binding Affinity (Ki) | - | 373 nM | [1][2][3][4] |
| Anxiolytic Activity (MED) | Mouse (light-dark box) | 1 µg/kg, s.c. | |
| Antiemetic Activity (Emetic Dose, 100%) | Ferret | 0.11 mg/kg, p.o. (cumulative) | [14] |
| 5-HT4 Receptor-mediated Relaxation (EC50) | Rat Esophagus | 0.5 µM | [15] |
Key Experimental Protocols
Detailed methodologies for assessing the pharmacological activity of this compound are provided below. These protocols are based on established experimental models.
5-HT3 Receptor Antagonism: Guinea Pig Ileum Assay
This assay assesses the ability of Zacopride to antagonize serotonin-induced contractions of the guinea pig ileum.
Experimental Workflow:
5-HT4 Receptor Agonism: Rat Esophageal Tunica Muscularis Mucosae Assay
This protocol evaluates the agonist activity of Zacopride at 5-HT4 receptors by measuring tissue relaxation.[16][17]
Experimental Workflow:
Anxiolytic Activity: Mouse Light-Dark Box Test
This widely used behavioral model assesses the anxiolytic potential of compounds.[3][15][18]
Experimental Workflow:
Antiemetic Activity: Ferret Emesis Model
Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex.[14][19][20][21][22]
Experimental Workflow:
Conclusion
This compound is a valuable research tool for investigating the roles of 5-HT3 and 5-HT4 receptors in various physiological and pathological processes. Its potent and dual mechanism of action offers a unique pharmacological profile. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Zacopride and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Excitatory Neural Signalling Through 5-HTR 4 and Serotonin | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. ajt44.altervista.org [ajt44.altervista.org]
- 9. 5-HT<sub>3</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 19. Emetic activity of zacopride in ferrets and its antagonism by pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT3 receptor agonism may be responsible for the emetic effects of zacopride in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 22. ndineuroscience.com [ndineuroscience.com]
The Stereospecific World of Zacopride: A Technical Guide to the Biological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of Zacopride hydrochloride. Zacopride, a potent benzamide derivative, is recognized for its high affinity for serotonin type 3 (5-HT3) receptors, where it acts as an antagonist. However, its biological activity extends to other targets, including serotonin type 4 (5-HT4) receptors and dopamine systems, with its enantiomers exhibiting significant stereoselectivity in their interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of these compounds for research and drug development purposes.
Comparative Pharmacodynamics of (R)- and (S)-Zacopride
The enantiomers of Zacopride display notable differences in their binding affinities and functional potencies at various receptors. The (S)-enantiomer is generally a more potent 5-HT3 receptor antagonist, while the (R)-enantiomer exhibits a more complex pharmacological profile, including significant anxiolytic-like effects and interactions with other receptor systems.
Receptor Binding Affinities
The stereoselectivity of Zacopride enantiomers is most pronounced at the 5-HT3 receptor. The (S)-isomer consistently demonstrates a higher affinity for this receptor compared to the (R)-isomer.
Table 1: 5-HT3 Receptor Binding Affinities of Zacopride Enantiomers
| Compound | Preparation | Radioligand | Ki (nM) | Reference |
| (S)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | 3-11 | [1] |
| (R)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | 3-11 | [1] |
Note: While both enantiomers show high affinity, direct comparative studies often indicate a higher affinity for the (S)-isomer.[2][3]
Interestingly, --INVALID-LINK---zacopride has been shown to label an additional high-affinity site in the central nervous system, distinct from the 5-HT3 receptor, which is not recognized by --INVALID-LINK---zacopride.[1] This suggests that the (R)-enantiomer may have unique molecular targets contributing to its pharmacological effects.
Functional Activity
The functional consequences of receptor binding reveal a clear divergence in the potencies of the Zacopride enantiomers.
Table 2: Functional Antagonism at 5-HT3 Receptors
| Assay | Species | Preparation | Agonist | Parameter | (S)-Zacopride | (R)-Zacopride | Racemic Zacopride | Reference |
| von Bezold-Jarisch Reflex | Mouse | In vivo | 5-HT | MED85 (µg/kg, s.c.) | 0.3 | 3.0 | 1.0 | [4][5] |
| 5-HT-induced Depolarization | Mouse | Isolated vagus nerve | 5-HT | Antagonist Type | Insurmountable | Surmountable | Insurmountable | [4][5] |
| 2-Methylserotonin Discriminative Stimulus | Rat | In vivo | 2-Me-5-HT | ID50 (µg/kg) | 0.05 | 1.6 | 0.60 | [6] |
MED85: Minimum effective dose to reduce the reflex by ≥85%. ID50: Dose producing 50% inhibition of drug lever responding.
In the mouse isolated vagus nerve, (R)-zacopride acts as a surmountable antagonist with a pA2 value of 9.3, whereas (S)-zacopride and the racemate are insurmountable antagonists.[4][5] This indicates different modes of interaction with the 5-HT3 receptor.
In Vivo Behavioral Effects
The differential pharmacology of the enantiomers translates into distinct behavioral profiles.
Table 3: Comparative In Vivo Behavioral Activity
| Model | Species | Effect | (S)-Isomer Potency | (R)-Isomer Potency | Reference |
| Amphetamine/Dopamine-induced Hyperactivity | Rat | Antagonism | More potent | Less potent | [3][7] |
| Mouse Light/Dark Box | Mouse | Anxiolytic-like | Active (0.01-1.0 mg/kg, i.p.) | Active (0.00001-10.0 mg/kg, i.p.) | [8] |
| Marmoset Human Threat Test | Marmoset | Anxiolytic-like | Less potent | More potent | [3][7] |
| Emetic Challenge | Ferret | Antiemetic | More potent | Less potent | [9] |
| Spatial Navigation (Morris Water Maze) | Rat | Procognitive | Inactive | Active (0.001-1 µg/kg) | [10] |
The (S)-isomer is more potent in antagonizing dopamine-related hyperactivity, consistent with potent 5-HT3 receptor blockade.[3][7] In contrast, the (R)-isomer is notably more potent in models of anxiety and cognition, suggesting that its anxiolytic and procognitive effects may be mediated by mechanisms beyond 5-HT3 receptor antagonism.[3][8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental procedures cited in the literature.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
Protocol: 5-HT3 Receptor Binding Assay
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., rat entorhinal cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, a specific concentration of the radioligand (e.g., --INVALID-LINK---Zacopride or --INVALID-LINK---Zacopride), and varying concentrations of the competing unlabeled ligand (the Zacopride enantiomer being tested).
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a potent, unlabeled 5-HT3 antagonist (e.g., tropisetron or granisetron).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
Protocol: In Vivo Microdialysis in the Nucleus Accumbens
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for a specified period (e.g., 3-5 days).
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer the test compound (e.g., this compound enantiomer) via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for a predetermined period to monitor the drug's effect on basal dopamine levels.
-
In some experiments, a subsequent challenge with a dopamine-releasing agent (e.g., cocaine or amphetamine) may be administered to assess the test compound's ability to modulate stimulated dopamine release.[11][12]
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels for each animal.
-
Use statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments on extracellular dopamine levels.
-
Visualizing Pathways and Processes
Graphical representations can clarify complex biological interactions and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Signaling Pathways
The antagonistic action of Zacopride enantiomers at the 5-HT3 receptor has downstream consequences on neuronal excitability and neurotransmitter release.
Caption: 5-HT3 Receptor Antagonism by Zacopride Enantiomers.
The above diagram illustrates how Zacopride enantiomers block the binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel. This antagonism prevents the influx of cations, thereby inhibiting neuronal depolarization and excitation. This mechanism is thought to underlie the ability of Zacopride to modulate dopamine (DA) release in the mesolimbic pathway by acting on 5-HT3 receptors located on dopamine neurons.[11][12][13]
Experimental Workflows
A clear workflow is essential for understanding the sequence of steps in an experimental protocol.
Caption: Workflow for Radioligand Binding Assay.
This flowchart outlines the key steps involved in a radioligand binding assay to determine the binding affinity (Ki) of the Zacopride enantiomers for the 5-HT3 receptor.
Broader Pharmacological Activities
While best known for their 5-HT3 antagonism, Zacopride and its enantiomers also interact with 5-HT4 receptors and ion channels.
-
5-HT4 Receptor Agonism: Racemic Zacopride and its (R)-enantiomer have been shown to act as agonists at 5-HT4 receptors.[14][15] This activity may contribute to some of its pharmacological effects, such as procognitive actions and modulation of gastrointestinal motility.[10]
-
Potassium Channel Modulation: Zacopride has been found to stimulate the cardiac inward rectifier potassium current (IK1), an action that may confer antiarrhythmic properties.[16][17]
The procognitive effects of (R)-zacopride in a spatial navigation task are particularly intriguing, as they appear to be independent of both 5-HT3 receptor antagonism and 5-HT4 receptor agonism, pointing towards a novel mechanism of action, possibly involving the unique (R)-zacopride binding site.[10]
Conclusion
The enantiomers of this compound present a compelling case study in stereospecific pharmacology. The (S)-enantiomer is a potent and selective 5-HT3 receptor antagonist, making it a valuable tool for studying the roles of this receptor. The (R)-enantiomer, while also a 5-HT3 antagonist, possesses a broader and more complex pharmacological profile, with potent anxiolytic and procognitive effects that may be mediated by interactions with additional, as-yet-unidentified molecular targets. A thorough understanding of the distinct properties of each enantiomer is critical for the rational design and development of new therapeutic agents targeting the serotonergic and other related systems. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of these fascinating molecules.
References
- 1. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (S)-isomer of [3H]zacopride labels 5-HT3 receptors with high affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zacopride and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective effects of (R)- and (S)-zacopride on cognitive performance in a spatial navigation task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. The 5-HT3 antagonist zacopride attenuates cocaine-induced increases in extracellular dopamine in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The psychopharmacology of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of zacopride, a moderate IK1 channel agonist, on triggered arrhythmia and contractility in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zacopride Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Zacopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1][2][3][4] This dual mechanism of action confers a unique pharmacological profile, making it a valuable tool for in vivo research in various physiological and pathological processes. Zacopride has demonstrated anxiolytic, nootropic, antiemetic, and pro-respiratory effects in animal models.[1][5] It also influences gastrointestinal motility and cardiac function.[2][6] The (R)-(+)-enantiomer is reported to be the more active form for its anxiolytic and nootropic effects.[1][7]
These application notes provide detailed experimental protocols for in vivo studies using this compound to investigate its effects on anxiety, cognitive function, and gastrointestinal motility.
Mechanism of Action
Zacopride's pharmacological effects stem from its interaction with two distinct serotonin receptor subtypes:
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel.[8] Antagonism of this receptor by Zacopride inhibits the rapid influx of cations that leads to neuronal depolarization. This action is primarily associated with its antiemetic and anxiolytic properties.[8][9]
-
5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This pathway is implicated in Zacopride's pro-cognitive and gastrointestinal prokinetic effects.[10][11]
Signaling Pathways
Experimental Protocols
Assessment of Anxiolytic Activity: Light-Dark Box Test
This protocol assesses the anxiolytic-like effects of this compound in mice, based on their innate aversion to brightly lit areas.[1]
Experimental Workflow
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Light-dark box apparatus (typically a box divided into a small, dark compartment and a large, illuminated compartment)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.) 30 minutes before testing.
-
Test Initiation: Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Data Recording: Allow the mouse to freely explore the apparatus for a set period (e.g., 10-20 minutes). Record the session using a video camera positioned above the box.
-
Data Analysis: Analyze the recordings using video tracking software to quantify the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
Data Presentation:
| Parameter | Vehicle Control (Mean ± SEM) | Zacopride HCl (0.001 mg/kg, i.p.) (Mean ± SEM) | Zacopride HCl (0.1 mg/kg, i.p.) (Mean ± SEM) |
| Time in Light Box (s) | Data | Data | Data |
| Number of Transitions | Data | Data | Data |
| Latency to Dark Box (s) | Data | Data | Data |
| Total Distance Moved (cm) | Data | Data | Data |
Note: The table should be populated with experimental data. Effective anxiolytic doses for R(+)-zacopride have been reported to be as low as 0.00001 mg/kg (i.p. and p.o.).[7] Racemic zacopride has shown activity in the 1-1000 µg/kg range (s.c.).[12][13]
Assessment of Cognitive Enhancement: Morris Water Maze
This protocol evaluates the effects of this compound on spatial learning and memory in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Cognitive deficit-inducing agent (e.g., atropine, 30 mg/kg, i.p.)
-
Circular water tank (water maze)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
Procedure:
-
Pre-training (if necessary): Familiarize the rats with the water maze by allowing them to find a visible platform.
-
Drug Administration: Administer this compound or vehicle, followed by the cognitive deficit-inducing agent (e.g., atropine) at appropriate pre-test intervals.
-
Acquisition Trials:
-
Place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the rat to swim and locate the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum time (e.g., 60-90 seconds) has elapsed.
-
If the rat fails to find the platform, gently guide it to the location.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set duration (e.g., 60 seconds).
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Data Presentation:
| Parameter | Vehicle + Atropine (Mean ± SEM) | Zacopride HCl (1 µg/kg, i.p.) + Atropine (Mean ± SEM) |
| Acquisition Phase (Day 4) | ||
| Escape Latency (s) | Data | Data |
| Path Length (cm) | Data | Data |
| Probe Trial | ||
| Time in Target Quadrant (%) | Data | Data |
| Platform Crossings (count) | Data | Data |
Note: The table should be populated with experimental data. (R)-zacopride has been shown to be effective in reversing cognitive deficits at doses of 0.001-1 µg/kg, i.p.
Assessment of Gastrointestinal Motility: Charcoal Meal Transit Assay
This assay measures the effect of this compound on the rate of intestinal transit in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)
-
Dissection tools
-
Ruler
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30-60 minutes), orally administer a fixed volume of the charcoal meal (e.g., 1-2 ml for rats).
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 15-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Analysis:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Data Presentation:
| Treatment Group | N | Intestinal Transit (%) (Mean ± SEM) |
| Vehicle Control | 6 | Data |
| Zacopride HCl (0.1 mg/kg, p.o.) | 6 | Data |
| Zacopride HCl (1.0 mg/kg, p.o.) | 6 | Data |
Note: The table should be populated with experimental data. Dosages should be determined based on pilot studies.
Conclusion
This compound is a versatile pharmacological tool for in vivo investigations into the roles of 5-HT3 and 5-HT4 receptors. The protocols outlined above provide a framework for studying its anxiolytic, cognitive-enhancing, and gastrointestinal motility effects. Researchers should optimize these protocols based on their specific experimental conditions, animal strains, and research questions. Careful attention to experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible data.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charcoal Meal Test - Rat [productsafetylabs.com]
- 8. Light-dark box test for mice [protocols.io]
- 9. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of hippocampal excitability by 5-HT4 receptor agonists persists in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. queensu.ca [queensu.ca]
Application Notes and Protocols for Zacopride Hydrochloride Administration in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] It has demonstrated significant anxiolytic (anxiety-reducing) properties in various preclinical rodent models of anxiety.[1][2] These application notes provide detailed protocols for administering this compound and assessing its anxiolytic effects in three commonly used rodent behavioral paradigms: the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. The provided methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in the effective design and execution of studies investigating the anxiolytic potential of zacopride and other 5-HT3 receptor modulators.
Mechanism of Action
Zacopride's anxiolytic effects are primarily attributed to its high affinity as an antagonist for the 5-HT3 receptor.[3] These receptors are ligand-gated ion channels widely expressed in brain regions implicated in anxiety, including the amygdala, hippocampus, and prefrontal cortex.[4][5] By blocking the excitatory actions of serotonin at these receptors, zacopride is thought to modulate the activity of various neurotransmitter systems, including GABAergic and cholinergic pathways, ultimately leading to a reduction in anxiety-like behaviors.[6] The antagonism of 5-HT3 receptors can lead to an increased availability of serotonin for other receptor subtypes, such as 5-HT1A, which are also involved in mood and anxiety regulation.[6]
Data Presentation
The following tables summarize the dose-dependent anxiolytic-like effects of this compound in various rodent models of anxiety.
Table 1: Effects of this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |
| Vehicle | - | Baseline | Baseline |
| Zacopride | 0.0001 - 17.8 | Increased | Increased |
| Buspirone (comparator) | 3.16 - 17.8 | Increased | Increased |
Note: Zacopride demonstrates a longer duration of action (≥16 hours) compared to buspirone (2-4 hours) following intraperitoneal (i.p.) and oral (p.o.) administration.[7]
Table 2: Anxiolytic-like Activity of R(+)- and S(-)-Zacopride in the Light-Dark Box Test in Mice
| Isomer | Route of Administration | Effective Dose Range (mg/kg) |
| R(+)-Zacopride | Intraperitoneal (i.p.) | 0.00001 - 10.0 |
| R(+)-Zacopride | Oral (p.o.) | 0.00001 - 10.0 |
| S(-)-Zacopride | Intraperitoneal (i.p.) | 0.01 - 1.0 |
| S(-)-Zacopride | Oral (p.o.) | 0.1 - 1.0 |
Note: The R(+) isomer of zacopride is considered to be principally responsible for the anxiolytic-like activity of the racemic mixture.[8]
Table 3: Comparative Anxiolytic Potency of Zacopride and Diazepam
| Drug | Animal Model | Relative Potency |
| Zacopride | Mouse Light-Dark Box, Rat Social Interaction, Marmoset Human Threat | ~100 times more potent than diazepam |
| Diazepam | Mouse Light-Dark Box, Rat Social Interaction, Marmoset Human Threat | Standard anxiolytic |
Note: This table provides a qualitative comparison of potency based on published findings.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms of the same dimensions, with walls (e.g., 15 cm high).
-
A central platform (e.g., 5 cm x 5 cm) connects the arms.
Procedure:
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Placement: Place the rodent on the central platform of the maze, facing one of the closed arms.
-
Testing: Allow the animal to freely explore the maze for a 5-minute period.[9]
-
Data Collection: Record the following parameters using a video tracking system or manual observation:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive in a novel environment.[10]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle 30 minutes before placing the animal in the apparatus.
-
Placement: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Testing: Allow the animal to explore the apparatus for a 5 to 10-minute session.[10]
-
Data Collection: Record the following measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the light compartment and the number of transitions between compartments.[7][8]
Social Interaction Test
This test assesses the social behavior of a rodent, which is often reduced in states of anxiety. Anxiolytic compounds typically increase the duration of social interaction.[11]
Apparatus:
-
A neutral, open-field arena (e.g., 40 cm x 40 cm x 30 cm). The lighting conditions can be manipulated to increase anxiety (bright light).
Procedure:
-
Acclimation: Acclimate the test animal to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.
-
Pairing: Place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal.
-
Testing: Record the behavior of the pair for a 10-minute session.
-
Data Collection: A trained observer, blind to the treatment conditions, should score the following behaviors:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of specific social behaviors.
-
-
Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the total time spent in social interaction.[1][2]
Signaling Pathways and Experimental Workflows
References
- 1. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of R(+)- and S(-)-zacopride with PCPA to modify rodent aversive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of interaction of R(+)/S(-)-zacopride and anxiolytic agents in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zacopride Hydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a versatile pharmacological tool with a dual mechanism of action, functioning as a selective agonist for the inward rectifier potassium channel IK1 (Kir2.1) and exhibiting complex interactions with serotonin receptors as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2][3][4] These properties make it a valuable compound for investigating cardiac electrophysiology, particularly in the context of arrhythmias, as well as for studying serotonergic modulation of neuronal and cardiac function.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in patch-clamp electrophysiology studies.
Data Presentation
Table 1: Quantitative Data for this compound's Effect on Ion Channels and Receptors
| Parameter | Value | Species/Cell Type | Channel/Receptor | Comments | Reference |
| IK1 Agonism | |||||
| Effective Concentration Range | 0.1 - 10 µmol/L | Rat ventricular myocytes | IK1 | Dose-dependent enhancement of IK1 current. | [2] |
| Optimal Dose (Antiarrhythmic effect) | 1.0 µmol/L | Rat ventricular myocytes | IK1 | Prevention/elimination of aconitine-induced afterdepolarizations. | [2] |
| IC₅₀ (Arrhythmia elimination) | 28 - 40 µmol/L | Human ventricular myocardium | IK1 | Elimination of ex-vivo triggered arrhythmia. | [5][6] |
| Serotonin Receptor Activity | |||||
| Kᵢ (antagonist) | 0.38 nM | - | 5-HT₃ Receptor | High-potency antagonist activity. | [3][4] |
| Kᵢ (agonist) | 373 nM | - | 5-HT₄ Receptor | Agonist activity. | [3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IK1 in Isolated Ventricular Myocytes
This protocol is designed for studying the effects of Zacopride on the native inward rectifier potassium current (IK1) in cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
-
Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Allow the cells to adhere to the bottom of the chamber for 10-15 minutes before perfusion.
2. Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a healthy, rod-shaped myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Monitor cell capacitance and series resistance throughout the experiment and discard cells with significant changes.
3. Solutions:
-
External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (Pipette solution): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, and 0.1 Na₂GTP. Adjust pH to 7.2 with KOH.
-
Zacopride Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO. Further dilute to the desired final concentrations in the external solution on the day of the experiment.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -40 mV.
-
Apply a ramp voltage protocol from +60 mV down to -120 mV over 200 ms to elicit the characteristic I-V relationship of IK1.
-
Alternatively, use a series of voltage steps (e.g., from -120 mV to +50 mV in 10 mV increments for 500 ms) from a holding potential of -80 mV.
-
To isolate IK1, the Ba²⁺-sensitive current can be measured by subtracting the current recorded in the presence of a low concentration of BaCl₂ (e.g., 100 µM), a known IK1 blocker, from the total current.[7]
5. Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., -100 mV for the inward component and -60 mV for the outward component).
-
Construct current-voltage (I-V) relationship plots.
-
To quantify the effect of Zacopride, compare the I-V curves before and after drug application.
-
Calculate the percentage increase in IK1 current at different Zacopride concentrations to determine a dose-response relationship.
Protocol 2: Screening Zacopride's Specificity on Kir2.x Channels in a Heterologous Expression System
This protocol is for determining the selectivity of Zacopride for different Kir2 channel subtypes.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Transiently transfect the CHO cells with plasmids encoding for Kir2.1, Kir2.2, or Kir2.3 channels, often co-transfected with a fluorescent marker like GFP to identify successfully transfected cells.[7]
-
Allow 24-48 hours for channel expression before patch-clamp experiments.
2. Electrophysiological Recording:
-
Follow the same general whole-cell patch-clamp procedure as in Protocol 1.
-
Select fluorescently labeled cells for recording.
3. Solutions:
-
External Solution: Same as in Protocol 1.
-
Internal Solution: Same as in Protocol 1.
-
Zacopride Application: Apply Zacopride at a concentration known to be effective on native IK1 (e.g., 1 µmol/L).
4. Voltage-Clamp Protocol:
-
Use the same ramp or step voltage protocols as described in Protocol 1 to record Kir2.x currents.
5. Data Analysis:
-
Compare the current amplitudes before and after Zacopride application for each Kir2 subtype.
-
A significant increase in current in Kir2.1-expressing cells and a lack of effect in Kir2.2 and Kir2.3-expressing cells would confirm its selectivity.[7]
Visualizations
References
- 1. IK1 Channel Agonist Zacopride Alleviates Cardiac Hypertrophy and Failure via Alterations in Calcium Dyshomeostasis and Electrical Remodeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel discovery of IK1 channel agonist: zacopride selectively enhances IK1 current and suppresses triggered arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 5. Effects of Zacopride, a Moderate IK1 channel agonist, on Triggered Arrhythmia and Contractility in Human Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of zacopride, a moderate IK1 channel agonist, on triggered arrhythmia and contractility in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Gastrointestinal Motility in Ferrets using Zacopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a potent and selective ligand for serotonin receptors, exhibiting a dual mechanism of action as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2] This unique pharmacological profile makes it a valuable tool for investigating the complex regulation of gastrointestinal (GI) motility. The ferret (Mustela putorius furo) is a well-established animal model for studying GI function, particularly emesis and gastric emptying, due to its physiological similarities to humans, including a similar distribution of serotonin receptors in the gut.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on gastric emptying and intestinal transit in ferrets.
Mechanism of Action
Zacopride's effects on gastrointestinal motility are primarily mediated through its interaction with two subtypes of serotonin receptors:
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes peristalsis. This action is responsible for the prokinetic effects of zacopride, accelerating gastric emptying and intestinal transit.
-
5-HT₃ Receptor Antagonism: Blockade of 5-HT₃ receptors, which are ligand-gated ion channels, is primarily associated with anti-emetic effects. However, in the context of motility, this action can also modulate visceral sensation and reduce nausea and vomiting that can accompany GI dysmotility.[1][2]
It is important to note that some studies have suggested that the S-enantiomer of zacopride may possess 5-HT₃ receptor agonist properties at certain doses, which can induce emesis in ferrets. The R-enantiomer is thought to be devoid of this emetic effect.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings in ferret gastrointestinal motility studies. These tables are provided as a template for presenting experimental results.
Table 1: Effect of this compound on Gastric Emptying in Ferrets
| Treatment Group | Dose (mg/kg, PO) | Gastric Emptying T½ (min) | Percent Gastric Retention at 90 min |
| Vehicle Control | - | 105 ± 8 | 65 ± 5 |
| Zacopride HCl | 0.1 | 92 ± 7 | 55 ± 6 |
| Zacopride HCl | 0.5 | 75 ± 6 | 40 ± 5 |
| Zacopride HCl | 1.0 | 78 ± 7 | 42 ± 6 |
| Cisapride (Positive Control) | 0.5 | 72 ± 5 | 38 ± 4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Intestinal Transit in Ferrets
| Treatment Group | Dose (mg/kg, PO) | Geometric Center of Marker Distribution | | :--- | :--- | | Vehicle Control | - | 3.8 ± 0.3 | | Zacopride HCl | 0.1 | 4.5 ± 0.4 | | Zacopride HCl | 0.5 | 5.9 ± 0.5* | | Zacopride HCl | 1.0 | 5.7 ± 0.4* | | Cisapride (Positive Control) | 0.5 | 6.2 ± 0.6* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. The geometric center is a calculated index representing the progression of a non-absorbable marker through the small intestine.
Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying using Barium Meal Radiography
This protocol provides a method for assessing the effect of this compound on gastric emptying in ferrets using a non-invasive radiographic technique.
Materials:
-
Male or female ferrets (1.0-1.5 kg), fasted for 12-18 hours with free access to water.
-
This compound.
-
Vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Barium sulfate suspension (30% w/v).
-
Oral gavage needles.
-
X-ray machine and digital imaging system.
Procedure:
-
Animal Preparation: Acclimatize ferrets to handling and the experimental environment. Fast the animals overnight (12-18 hours) but allow ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 0.1, 0.5, 1.0 mg/kg). A positive control such as cisapride (0.5 mg/kg, PO) can also be included.[3] The volume of administration should be approximately 1-2 ml/kg.
-
Barium Administration: 30 minutes after drug administration, administer a barium sulfate suspension (10-15 ml/kg) via oral gavage.
-
Radiographic Imaging: Take abdominal radiographs at baseline (immediately after barium administration) and at specified time points thereafter (e.g., 30, 60, 90, 120, and 180 minutes). Standard ventrodorsal and lateral views should be obtained.
-
Data Analysis: The rate of gastric emptying can be assessed qualitatively by observing the amount of barium remaining in the stomach at each time point. For quantitative analysis, the area of the stomach containing barium can be measured using image analysis software and expressed as a percentage of the initial baseline area. The time taken for 50% of the barium to empty from the stomach (T½) can then be calculated. The normal gastric emptying time in ferrets is typically around 75-130 minutes.[4]
Protocol 2: Measurement of Gastric Emptying and Intestinal Transit using a Non-absorbable Marker (Phenol Red)
This terminal protocol allows for the simultaneous quantitative assessment of both gastric emptying and small intestinal transit.
Materials:
-
Male or female ferrets (1.0-1.5 kg), fasted for 12-18 hours with free access to water.
-
This compound.
-
Vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Test meal: 1.5% methylcellulose in water containing 0.5 mg/ml phenol red.
-
0.1 N NaOH.
-
Spectrophotometer.
-
Surgical instruments for dissection.
Procedure:
-
Animal Preparation and Drug Administration: Follow steps 1 and 2 from Protocol 1.
-
Test Meal Administration: 30 minutes after drug administration, administer the phenol red-containing test meal (2 ml) via oral gavage.
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 20 minutes) after test meal administration, euthanize the ferrets by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Sample Processing:
-
Clamp the pylorus and cardia of the stomach. Carefully dissect the stomach and the entire small intestine.
-
Place the stomach in a homogenizer with 100 ml of 0.1 N NaOH and homogenize.
-
Divide the small intestine into 10 equal segments. Homogenize each segment separately in 10 ml of 0.1 N NaOH.
-
Allow the homogenates to settle for 1 hour, then collect the supernatant.
-
-
Spectrophotometric Analysis: Read the absorbance of the supernatant from the stomach and each intestinal segment at 560 nm.
-
Data Analysis:
-
Gastric Emptying: Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount recovered from the stomach and small intestine.
-
Intestinal Transit: Calculate the geometric center of the phenol red distribution in the small intestine using the following formula: Geometric Center = Σ (% of total phenol red in each segment × segment number) / 100. A higher geometric center value indicates a faster intestinal transit.
-
Visualizations
Zacopride Signaling Pathway in the Enteric Nervous System
Caption: Zacopride's dual action on enteric neurons.
Experimental Workflow for Barium Meal Study
Caption: Workflow for assessing gastric emptying with barium.
Logical Relationship of Zacopride's Actions
Caption: Dual pharmacological actions of Zacopride.
References
- 1. Gastrointestinal Diseases of Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. dvm360.com [dvm360.com]
- 4. The normal upper gastrointestinal examination in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Antiemetic Effects of Zacopride Hydrochloride
Application Note: Zacopride hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor. This dual mechanism of action makes it a compound of interest for the management of nausea and vomiting, particularly chemotherapy-induced emesis. This document provides a detailed protocol for evaluating the antiemetic efficacy of this compound in a preclinical setting using the ferret model of cisplatin-induced emesis. Ferrets are a well-established "gold standard" model for this research as they possess a vomiting reflex similar to humans.[1]
Mechanism of Action
Zacopride's antiemetic properties are primarily attributed to its blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2][3] Chemotherapeutic agents like cisplatin cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT). This released 5-HT activates 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[2] Zacopride, by antagonizing these receptors, can interrupt this pathway. Additionally, its agonistic activity at 5-HT4 receptors may contribute to its gastrointestinal prokinetic effects, which could be beneficial in managing emesis.[4][5]
The S-enantiomer of zacopride is predominantly responsible for both its emetic and antiemetic properties, indicating a complex interaction with the 5-HT3 receptor that involves both agonism and antagonism.[6][7]
Experimental Model: Cisplatin-Induced Emesis in Ferrets
The ferret is a widely used and validated animal model for studying emesis.[1][8] Cisplatin, a common chemotherapeutic drug, reliably induces a biphasic emetic response in ferrets, characterized by an acute phase within the first 24 hours and a delayed phase from 24 to 72 hours post-administration.[9][10] This model allows for the evaluation of antiemetic agents against both phases of emesis.
Diagram: Experimental Workflow for Assessing Antiemetic Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor agonism may be responsible for the emetic effects of zacopride in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zacopride Hydrochloride in Guinea Pig Cardiac Action Potential Studies
These application notes provide detailed protocols for studying the effects of zacopride hydrochloride on cardiac action potentials in guinea pigs, specifically targeting researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative data on the dosage of this compound and its observed effects on the cardiac action potential duration (APD) in guinea pig papillary muscles.
| Compound | Concentration (µM) | Animal Model | Preparation | Effect on Action Potential Duration (APD) | Reference |
| Zacopride | 10 | Guinea Pig | Isolated Papillary Muscle | Shortened APD | [1] |
Experimental Protocols
This section details the methodology for investigating the effects of this compound on cardiac action potentials in guinea pig isolated papillary muscles.
Animal and Tissue Preparation
-
Animal Model: Male Hartley guinea pigs weighing between 250 and 350 g are used for these studies.
-
Euthanasia and Heart Excision: Guinea pigs are anesthetized, and the heart is rapidly excised and placed in a dissecting dish containing cold, oxygenated Tyrode's solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a papillary muscle is carefully dissected. The tendinous end of the muscle is tied with a silk thread for attachment to a force transducer, and the other end is pinned to the bottom of the organ bath.
Electrophysiological Recording
-
Organ Bath and Superfusion: The dissected papillary muscle is mounted in a 10-mL organ bath and superfused with Tyrode's solution at a constant flow rate. The solution is maintained at 36 ± 0.5°C and continuously gassed with 95% O2 and 5% CO2.
-
Stimulation: The muscle is stimulated with rectangular pulses of 1-ms duration and an amplitude of 1.5 times the threshold voltage at a frequency of 1 Hz using a pair of platinum electrodes.
-
Action Potential Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, having a resistance of 10-20 MΩ. The microelectrode is connected to a microelectrode amplifier.
-
Data Acquisition: The action potential signals are monitored on an oscilloscope and digitized for analysis. The following parameters are typically measured:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Drug Application
-
Stock Solution: A stock solution of this compound is prepared in distilled water.
-
Cumulative Concentration-Response: After a 60-minute equilibration period, zacopride is added to the superfusion solution in a cumulative manner to achieve the desired final concentrations. The preparation is allowed to equilibrate for at least 20 minutes at each concentration before recording the action potentials.
Visualizations
Experimental Workflow for Cardiac Action Potential Measurement
The following diagram illustrates the general experimental workflow for assessing the effect of zacopride on guinea pig cardiac action potentials.
Caption: Experimental workflow for studying zacopride's effects on guinea pig cardiac action potentials.
Logical Flow of Zacopride's Effect on Cardiac Action Potential
This diagram illustrates the logical relationship between the application of zacopride and the observed electrophysiological effect.
References
Zacopride Hydrochloride: A Versatile Tool in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a potent and versatile pharmacological agent that has garnered significant interest within the neuroscience community. Initially recognized for its dual activity as a high-affinity serotonin 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist, its applications have expanded into various research domains, including anxiety, cognition, and substance abuse.[1][2] More recent investigations have also unveiled its role as a moderate agonist of the inward-rectifier potassium channel (IK1), suggesting potential therapeutic applications in cardiac arrhythmias.[3][4][5] This document provides a comprehensive overview of the applications of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.
Physicochemical Properties and Receptor Affinity
This compound is a substituted benzamide derivative available as a water-soluble hydrochloride salt.[2] Its primary mechanism of action involves the modulation of serotonergic signaling pathways.
| Property | Value | Reference |
| Molecular Weight | 346.26 g/mol | [2] |
| Formula | C₁₅H₂₀ClN₃O₂.HCl | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage | Desiccate at room temperature | [2] |
| CAS Number | 101303-98-4 | [2] |
| Receptor | Affinity (Ki) | Species | Reference |
| 5-HT₃ Receptor | 0.38 nM | Not specified | [1][2] |
| 5-HT₄ Receptor | 373 nM | Not specified | [1][2] |
Key Applications in Neuroscience Research
Zacopride's distinct pharmacological profile makes it a valuable tool for investigating a range of neurological and psychiatric processes.
Anxiolytic Effects
Zacopride has consistently demonstrated anxiolytic properties in various preclinical models, often with greater potency than traditional benzodiazepines like diazepam.[6] Its ability to reduce anxiety-like behaviors is primarily attributed to its potent 5-HT₃ receptor antagonism.[6] The R(+)-enantiomer of zacopride appears to be principally responsible for its anxiolytic-like activity.[7][8]
Cognitive Enhancement
The agonistic activity of Zacopride at 5-HT₄ receptors has been linked to pro-cognitive effects. Studies have shown that Zacopride, particularly in combination with other compounds like tacrine, can improve performance in spatial working memory tasks in rats.[1]
Attenuation of Cocaine-Induced Effects
Research has indicated that Zacopride can mitigate some of the neurochemical and behavioral effects of cocaine. Pretreatment with Zacopride has been shown to reduce cocaine-induced increases in extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.[1][9] This suggests a potential role for 5-HT₃ receptor antagonists in modulating the reinforcing properties of psychostimulants.
Antiemetic Properties
Consistent with its 5-HT₃ receptor antagonism, Zacopride exhibits potent antiemetic effects.[1][2] It can induce emesis when administered orally but paradoxically blocks vomiting when given via intraperitoneal injection, highlighting the complex dose and route-dependent effects on gastrointestinal and central nervous system pathways.[1]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in neuroscience research.
Protocol 1: Evaluation of Anxiolytic-Like Effects using the Light/Dark Box Test in Mice
This behavioral assay is used to assess anxiety-like behavior in rodents based on their innate aversion to brightly illuminated areas.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Light/dark box apparatus (a two-compartment box with one dark and one illuminated chamber connected by an opening)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate male ICR mice to the testing room for at least 1 hour before the experiment.[7]
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations. A range of doses from 0.00001 to 10.0 mg/kg (intraperitoneal or oral) has been shown to be effective.[7]
-
Drug Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route. The onset of action is approximately 30 minutes.[7]
-
Testing: 30 minutes after drug administration, place each mouse individually in the center of the illuminated compartment of the light/dark box, facing away from the opening to the dark compartment.
-
Data Recording: Record the behavior of the mouse for a 5-minute period using a video tracking system. Key parameters to measure include:
-
Time spent in the light compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Total distance traveled (to assess for general locomotor effects)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[7]
Protocol 2: In Vivo Microdialysis to Measure Extracellular Dopamine in the Nucleus Accumbens
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Saline solution (0.9% NaCl)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow the animals to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle.[9] Continue collecting dialysate samples.
-
Cocaine Challenge: One hour after Zacopride administration, administer cocaine (e.g., 10 mg/kg, i.p.).[9] Continue collecting samples for at least 2 hours.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Data Analysis: Express dopamine levels as a percentage of the baseline average. Compare the dopamine response to cocaine in the Zacopride-pretreated group to the vehicle-pretreated group using appropriate statistical tests. A reduction in the cocaine-induced dopamine peak indicates an attenuating effect of Zacopride.[9]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Assess Effects on Ion Channels
This technique is used to record the electrical activity of individual neurons or cardiomyocytes and to study the effects of compounds on specific ion channels.
Materials:
-
This compound
-
Isolated cells (e.g., rabbit ventricular myocytes)[3]
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
External and internal recording solutions
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes from rabbit hearts using enzymatic digestion.[3]
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Configuration: Obtain a gigaseal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Data Recording: Record ion currents (e.g., inward rectifier potassium current, IK1) using specific voltage-clamp protocols.[3]
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with an external solution containing this compound at various concentrations (e.g., 0.1-10 µmol/L).[3]
-
Data Analysis: Measure the changes in current amplitude and kinetics in the presence of Zacopride. Construct concentration-response curves to determine the potency and efficacy of the compound on the specific ion channel.
Quantitative Data Summary
| Experiment Type | Species | Key Findings | Effective Concentration/Dose | Reference |
| Anxiolytic-Like Behavior (Light/Dark Box) | Mouse | Increased time in the lit area | 0.00001 - 10.0 mg/kg (i.p. or p.o.) for R(+)-zacopride | [7] |
| Anxiolytic-Like Behavior (Social Interaction) | Rat | Disinhibition of suppressed social behavior | Potency reported to be 100 times that of diazepam | [6] |
| Cognitive Enhancement (Spatial Working Memory) | Rat | Improved accuracy in a spatial working memory task (in combination with Tacrine) | 1.0 mg/kg (i.p.) | [1] |
| Cocaine-Induced Dopamine Release (Microdialysis) | Rat | Attenuated the increase in extracellular dopamine in the nucleus accumbens | 0.1 mg/kg (i.p.) | [1][9] |
| 5-HT Induced Contraction (Colon) | Guinea Pig | Reduced the maximum contraction response in a concentration-dependent manner | 3-30 µM | [1] |
| 5-HT₄ Receptor-Mediated Relaxation (Esophagus) | Rat | Produced relaxation | EC₅₀ = 0.5 µM | [1] |
| Action Potential Duration (Papillary Muscles) | Guinea Pig | Shortened the duration of action potentials | 10 µM | [1] |
| Inward Rectifier Potassium Current (IK1) (Patch-Clamp) | Rabbit | Moderately enhanced cardiac IK1 | 0.1-10 µmol/L | [3] |
Visualizations
Signaling Pathway of Zacopride's Dual Action
Caption: Dual mechanism of Zacopride at serotonergic synapses.
Experimental Workflow for In Vivo Microdialysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Zacopride Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Zacopride, a Moderate IK1 channel agonist, on Triggered Arrhythmia and Contractility in Human Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat | PLOS One [journals.plos.org]
- 6. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT3 antagonist zacopride attenuates cocaine-induced increases in extracellular dopamine in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Zacopride Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride hydrochloride is a potent and versatile pharmacological agent primarily known for its dual activity as a high-affinity antagonist for the serotonin 5-HT3 receptor and an agonist for the 5-HT4 receptor.[1][2] This unique profile makes it a valuable tool in a variety of research areas, including neuroscience, gastroenterology, and cardiovascular studies. Its effects are multifaceted, encompassing anxiolytic[3][4], antiemetic, and prokinetic gastrointestinal properties.[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of this compound in rats, along with key quantitative data and a summary of its signaling pathways.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 346.26 g/mol | |
| Formula | C15H20ClN3O2.HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature | |
| CAS Number | 101303-98-4 |
Receptor Binding Affinity
| Receptor | Affinity (Ki) | Species | Source |
| 5-HT3 | 0.38 nM | Not Specified | [1][2] |
| 5-HT4 | 373 nM | Not Specified | [1][2] |
In Vivo Efficacy in Rodent Models
| Experimental Model | Species | Route of Administration | Dosage Range | Observed Effect | Source |
| Anxiety (Black and White Box Test) | Mouse | Intraperitoneal | 0.00001 - 10 mg/kg | Anxiolytic-like activity | [5] |
| Anxiety (Social Interaction Test) | Rat | Intraperitoneal | Not Specified | Disinhibition of suppressed behavior | [3] |
| Ethanol Consumption | Rat | Intraperitoneal | 5.0 and 10 mg/kg (twice daily for 5 days) | Reduced ethanol intake and preference | [6] |
| Spatial Working Memory | Rat | Intraperitoneal | 1.0 mg/kg (in combination with tacrine) | Improved accuracy at short delays | [7] |
| Attenuation of Cocaine-Induced Dopamine Increase | Rat | Intraperitoneal | 0.1 mg/kg | Significantly attenuated the increase in extracellular dopamine in the nucleus accumbens | [1][7] |
| Reduction of Sleep Apneas | Rat | Intraperitoneal | 0.5, 1.0, and 10.0 mg/kg | Suppressed spontaneous central apneas | [8] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add the appropriate volume of sterile saline or water to the vial. For a 1 mg/mL solution with 10 mg of powder, add 10 mL of solvent. This compound is soluble up to 100 mM in water.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection.
-
Store the solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's guidelines, which may include freezing at -20°C.
Intraperitoneal Injection Protocol in Rats
Materials:
-
Prepared this compound solution
-
Adult rat (e.g., Sprague-Dawley, Wistar)
-
Appropriate restraint device or manual restraint technique
-
Sterile syringe (1 mL or 3 mL) and needle (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head and front legs. The hind legs can be secured with your other fingers.
-
Locate the Injection Site: The preferred site for intraperitoneal injection in rats is the lower right quadrant of the abdomen.[9][10] This avoids the cecum, which is located on the left side, and minimizes the risk of puncturing internal organs.[9][10]
-
Disinfect the Injection Site: Swab the injection site with 70% ethanol and allow it to dry.[9]
-
Perform the Injection:
-
Tilt the rat's head slightly downwards.[9]
-
Insert the needle at a 15-20 degree angle into the skin and then through the abdominal wall.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or internal organ.[9][10] If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for an intraperitoneal injection in a rat is typically 5-10 mL/kg.
-
-
Withdraw the Needle and Monitor the Animal: After the injection is complete, smoothly withdraw the needle. Return the rat to its cage and monitor it for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. The interaction of R(+)- and S(-)-zacopride with PCPA to modify rodent aversive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zacopride, a 5-HT3 receptor antagonist, reduces voluntary ethanol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Zacopride hydrochloride solubility issues and solutions
Welcome to the technical support center for Zacopride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and FAQs to address common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1][2] This dual activity allows it to modulate both ligand-gated ion channel and G-protein coupled receptor signaling pathways. It is frequently used in research to investigate the roles of these receptors in various physiological processes, including gastrointestinal motility, cognition, and emesis.
Q2: What are the reported solubility characteristics of this compound?
There are some discrepancies in the reported solubility of this compound. Several suppliers indicate that it is soluble in water and DMSO up to 100 mM. However, other sources suggest it has limited solubility in water. This variability may be due to differences in the solid-state form of the compound (e.g., hydrate vs. anhydrous) or the specific experimental conditions.[3][4] It is generally considered soluble in DMSO.
Q3: Why am I experiencing precipitation when diluting my this compound stock solution in aqueous buffers?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This phenomenon, often termed "crashing out," occurs because the compound is significantly less soluble in the final aqueous environment compared to the concentrated DMSO stock. For hydrochloride salts of weakly basic compounds like zacopride, the pH of the final solution is also a critical factor. If the pH of the aqueous buffer is near or above the pKa of the compound, the less soluble free base form may precipitate.
Q4: What is the difference in solubility between the hydrate and anhydrous forms of this compound?
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.
Problem 1: Difficulty Dissolving this compound Powder
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Inappropriate Solvent | Select an appropriate solvent based on experimental needs. | For most in vitro studies, preparing a concentrated stock solution in DMSO is recommended. This compound is reported to be soluble in DMSO at concentrations up to 100 mM. For in vivo studies, the choice of solvent will depend on the route of administration and toxicity considerations. |
| Low Dissolution Rate | Gentle heating and/or sonication can aid dissolution. | After adding the solvent to the this compound powder, gently warm the solution to 37°C or place it in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure all solid has dissolved. |
| Incorrect Solid Form | Be aware of the potential for different solid forms (hydrate vs. anhydrous). | The certificate of analysis for your specific batch of this compound may provide information on its form. Hydrates may have lower aqueous solubility.[4] |
Problem 2: Precipitation Upon Dilution in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| "Solvent Shock" | Employ a serial dilution method. | Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the concentrated DMSO stock 1:10 in DMSO before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility. |
| pH of the Aqueous Buffer | Adjust the pH of the final solution. | Zacopride is a weak base, and its hydrochloride salt will be more soluble in acidic conditions. If your experimental buffer is neutral or slightly basic, consider lowering the pH. However, ensure the final pH is compatible with your experimental system (e.g., cell culture). |
| Final Concentration Exceeds Aqueous Solubility | Lower the final working concentration. | If precipitation persists, the desired final concentration may be above the aqueous solubility limit of this compound under your experimental conditions. |
| Buffer Composition | Consider the use of a different buffer system. | The components of your buffer could potentially interact with this compound. If possible, try dissolving the compound in a simpler buffer system first (e.g., saline) to identify any compatibility issues. |
Data Summary
Table 1: Quantitative Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| Water | Soluble to 100 mM | |
| Water | ≥10 mg/mL | [3] |
| DMSO | Soluble to 100 mM | |
| DMSO | 10 mM | [6] |
Note: The conflicting reports on water solubility highlight the importance of empirical testing for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 288.8 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 346.26 g/mol ).
-
Vortex the tube thoroughly for 2-3 minutes. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
To minimize precipitation due to "solvent shock," it is recommended to perform a serial dilution. For example, first, dilute the stock solution 1:10 in cell culture medium.
-
Add the desired volume of the diluted this compound solution to the final volume of pre-warmed cell culture medium to achieve the final working concentration. It is crucial to add the drug solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
This compound Signaling Pathways
Caption: Dual signaling pathways of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zacopride 塩酸塩 水和物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound | 101303-98-4 | 5-HT Receptor | MOLNOVA [molnova.com]
How to prevent degradation of Zacopride hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Zacopride hydrochloride in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and storing this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution clarity or color | Precipitation or degradation | Verify solution pH. Ensure complete dissolution. Prepare fresh solution if degradation is suspected and analyze via HPLC. |
| Decreased pharmacological activity | Chemical degradation of Zacopride | Prepare fresh stock solutions more frequently. Store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | Degradation products | The primary degradation pathway is likely hydrolysis of the amide bond. Characterize degradation products using techniques like LC-MS. |
| Inconsistent experimental results | Solution instability | Perform a forced degradation study (see protocol below) to determine optimal storage conditions (pH, temperature, light exposure) for your specific solvent and concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound is soluble in water and DMSO up to 100 mM.[1][2] For short-term storage (1-2 weeks), solutions can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots in the desired solvent (e.g., DMSO) and store them at -20°C or -80°C for up to two years.[3] Always use freshly prepared solutions for critical experiments.
Q2: What is the primary degradation pathway for this compound in solution?
Q3: How do pH, temperature, and light affect the stability of this compound solutions?
A3:
-
pH: Extreme pH values (highly acidic or alkaline) are expected to accelerate the rate of hydrolysis.[4][6] It is advisable to prepare solutions in a buffer with a pH close to neutral (pH 6-8) unless experimental conditions require otherwise.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[7] Therefore, solutions should be kept cool and stored at recommended refrigerated or frozen temperatures.
-
Light: Although specific photostability data for Zacopride is limited, compounds with similar aromatic structures can be susceptible to photodegradation.[8][9] It is best practice to store solutions in amber vials or protect them from light.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[10] By comparing a fresh solution to an aged one, you can detect a decrease in the peak area of the parent Zacopride compound and the appearance of new peaks corresponding to degradation products.[11]
Visual Aids and Workflows
Diagrams
Caption: Troubleshooting workflow for Zacopride solution instability.
Caption: Factors influencing this compound degradation.
Caption: Workflow for a Zacopride HCl stability study.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.
Objective: To determine the intrinsic stability of this compound in a specific solution by subjecting it to accelerated degradation conditions.
Materials:
-
This compound
-
Solvent (e.g., Water, DMSO, PBS)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber (optional)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
-
Stress Conditions:
-
For each condition, use a separate vial containing the stock solution. Include a control sample stored at 2-8°C and protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. If no degradation is observed after 24 hours at room temperature, repeat with 1 N HCl and/or heat at 60°C for several hours.[11]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Similar to acid hydrolysis, increase the base concentration or apply heat if degradation is slow.[11]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat a vial of the stock solution at 70-80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., in a photostability chamber with an output of 1.2 million lux hours) alongside a control vial wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method must be able to resolve the Zacopride peak from any potential degradation product peaks.[10]
-
-
Data Evaluation:
-
Calculate the percentage of Zacopride remaining at each time point compared to the time 0 sample.
-
Monitor the formation of new peaks in the chromatograms, which indicate degradation products.
-
Assess peak purity to ensure that the parent drug peak is not co-eluting with any degradants.
-
By following this guide, researchers can effectively manage the stability of this compound solutions, ensuring the reliability and reproducibility of their experimental data.
References
- 1. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | 101303-98-4 | 5-HT Receptor | MOLNOVA [molnova.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zacopride Hydrochloride in Receptor Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Zacopride hydrochloride in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a high-affinity antagonist for the 5-HT₃ receptor and also acts as an agonist for the 5-HT₄ receptor.[1][2] Its high potency at the 5-HT₃ receptor makes it a valuable tool for studying this ligand-gated ion channel.[2]
Q2: What are the reported binding affinities (Ki) of this compound for its primary targets?
A2: this compound exhibits significantly different affinities for the 5-HT₃ and 5-HT₄ receptors. Its affinity for the 5-HT₃ receptor is in the nanomolar range, indicating high potency, while its affinity for the 5-HT₄ receptor is in the micromolar range.[1][2]
Data Summary: this compound Binding Affinities
| Receptor | Binding Affinity (Ki) | Activity |
| 5-HT₃ | 0.38 nM | Antagonist |
| 5-HT₄ | 373 nM | Agonist |
Q3: What concentration range of this compound should I use in my binding assay?
A3: For 5-HT₃ receptor binding assays, a concentration range spanning several orders of magnitude around the Ki value is recommended. A typical starting range for a competitive binding assay would be from 1 pM to 10 µM. This wide range will allow for the accurate determination of the IC₅₀ value, which can then be used to calculate the Ki.
Q4: Which radioligand is suitable for a 5-HT₃ receptor binding assay with this compound?
A4: A common approach is to use a tritiated high-affinity 5-HT₃ receptor antagonist as the radioligand.[3] Examples include [³H]-Granisetron or [³H]-GR65630.[3][4] The concentration of the radioligand should ideally be at or below its Kd value to ensure optimal assay conditions.[5]
Troubleshooting Guide
Issue 1: High non-specific binding in my assay.
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements.[6]
-
Potential Cause 1: Radioligand concentration is too high.
-
Potential Cause 2: Inadequate blocking.
-
Solution: Pre-treat glass fiber filters with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[4] Ensure your assay buffer contains a blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding to the reaction tubes and other surfaces.
-
-
Potential Cause 3: Insufficient washing.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer after filtration.[7] Ensure the washing is performed rapidly to minimize dissociation of the specifically bound radioligand.
-
-
Potential Cause 4: Lipophilic nature of the compound.
-
Solution: Highly lipophilic compounds can partition into the cell membrane, leading to high non-specific binding.[6] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer to reduce these interactions.
-
Caption: Troubleshooting workflow for high non-specific binding.
Issue 2: Low or no specific binding signal.
-
Potential Cause 1: Inactive receptor preparation.
-
Potential Cause 2: Degraded radioligand or test compound.
-
Solution: Use fresh dilutions of the radioligand and this compound for each experiment. Check the expiration date and storage conditions of your radioligand.
-
-
Potential Cause 3: Incorrect assay buffer composition.
-
Solution: Verify the pH and ionic strength of your assay buffer. For 5-HT₃ receptors, a common buffer is 50 mM Tris-HCl at pH 7.4.[4]
-
-
Potential Cause 4: Insufficient incubation time.
-
Solution: Ensure the incubation time is sufficient to reach binding equilibrium. A typical incubation time for 5-HT₃ receptor binding assays is 60 minutes at room temperature.[4]
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the 5-HT₃ Receptor
This protocol outlines a method to determine the inhibitory constant (Ki) of this compound.
1. Materials:
-
Cell membranes expressing the 5-HT₃ receptor
-
Radioligand: [³H]-Granisetron
-
This compound
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT₃ antagonist (e.g., Granisetron)[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B), pre-soaked in 0.5% PEI[4]
-
96-well plates
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A suitable range is 1 pM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Granisetron (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-Granisetron, 50 µL of the non-specific binding control, and 100 µL of membrane preparation.[4]
-
Competitive Binding: 50 µL of [³H]-Granisetron, 50 µL of each this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]
-
Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[4]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Experimental workflow for a competitive binding assay.
Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel.[3][4] Upon binding of an agonist like serotonin, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺.[3][4] This leads to membrane depolarization and subsequent downstream cellular responses. As an antagonist, this compound binds to the receptor but does not activate the channel, thereby blocking the effects of serotonin.
Caption: 5-HT3 receptor signaling and antagonism by Zacopride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results with Zacopride hydrochloride in experiments
Welcome to the technical support center for Zacopride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during experiments involving this compound.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during your experiments with this compound.
Compound Handling and Formulation
Q1: My this compound powder won't dissolve properly in aqueous buffers. What should I do?
A1: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1]. If you are experiencing solubility issues, consider the following:
-
Solvent Choice: For stock solutions, sterile water or DMSO are recommended. For final dilutions in aqueous assay buffers, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.
-
Assistance in Dissolution: Gentle warming and/or sonication can aid in the dissolution of the compound if precipitation occurs during preparation[2].
-
Fresh Preparations: It is always recommended to prepare fresh solutions for each experiment to ensure stability and avoid degradation.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my cell culture media. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Lower Stock Concentration: Try preparing a lower concentration stock solution in DMSO.
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer or media rather than a single large dilution step.
-
Vehicle Controls: Always include a vehicle control in your experiments with the same final concentration of the solvent (e.g., DMSO) used for this compound to account for any solvent-specific effects.
In Vitro Assay Troubleshooting
Q3: I am not observing the expected 5-HT₄ receptor agonism in my cAMP accumulation assay. What are the possible reasons?
A3: If you are not seeing an increase in cAMP levels after applying Zacopride, consider these factors:
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Cell Line Receptor Expression: Confirm that your chosen cell line expresses a sufficient density of functional 5-HT₄ receptors.
-
Agonist Concentration: The affinity of Zacopride for the 5-HT₄ receptor is significantly lower than for the 5-HT₃ receptor[1][2]. Ensure you are using a high enough concentration range to observe agonistic effects. The EC₅₀ for Zacopride-mediated relaxation in rat esophagus (a 5-HT₄ receptor-mediated effect) is 0.5 μM[2].
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent this.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected changes. Optimize cell number and stimulation time.
Q4: The 5-HT₃ receptor antagonism I'm measuring in my functional assay (e.g., calcium flux) is inconsistent. Why might this be?
A4: Inconsistent antagonist activity can stem from several sources:
-
Agonist Concentration for Stimulation: When testing for antagonism, you typically stimulate the receptor with a known agonist. Use a concentration of the agonist that gives a submaximal response (e.g., the EC₈₀). If the agonist concentration is too high, it may be difficult to see competitive antagonism.
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Compound Incubation Time: Ensure you are pre-incubating your cells with Zacopride for a sufficient time to allow it to bind to the 5-HT₃ receptors before adding the agonist. A 15-30 minute pre-incubation is a common starting point.
-
Cell Health: Poor cell viability or inconsistent cell seeding density can lead to variable results. Ensure your cells are healthy and plated evenly.
In Vivo Experiment Troubleshooting
Q5: I am observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my animal model. Is this related to Zacopride?
A5: This is a possibility. While Zacopride's primary targets are 5-HT₃ and 5-HT₄ receptors, it has been shown to have off-target effects.
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IK1 Channel Agonism: Zacopride has been identified as a selective agonist of the cardiac inward rectifier potassium current (IK1)[3]. This activity can alter cardiac electrophysiology, potentially leading to antiarrhythmic effects but also, at high concentrations, negative inotropic effects (reduced force of contraction)[3][4][5].
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5-HT₃ Receptor Antagonist Class Effects: Other 5-HT₃ receptor antagonists have been associated with electrocardiograph changes[6].
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Dose-Dependence: Carefully evaluate the dose-response relationship of these cardiovascular effects. They may only occur at higher concentrations. Always include appropriate control groups.
Q6: My animals are exhibiting symptoms like tremors, agitation, and muscle rigidity. Could this be serotonin syndrome?
A6: This is a critical consideration. The administration of serotonergic agents can lead to a condition known as serotonin syndrome, which is characterized by a triad of symptoms: autonomic dysfunction, neuromuscular excitation, and altered mental status.
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Dual Mechanism: Zacopride's agonism at 5-HT₄ receptors increases serotonergic activity, which could contribute to this syndrome, especially if administered with other serotonergic drugs.
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Observation: Carefully document all behavioral and physiological changes in the animals. Symptoms can include tremors, myoclonus, hyperthermia, and agitation.
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Drug Combinations: The risk of serotonin syndrome is significantly increased when multiple serotonergic drugs are co-administered. Review all compounds being given to the animals. If serotonin syndrome is suspected, discontinue administration of the serotonergic agents immediately and provide supportive care.
Q7: The anxiolytic effect of Zacopride in my behavioral model (e.g., elevated plus maze) is not consistent or shows a bell-shaped dose-response. Why?
A7: This is not uncommon for compounds acting on the serotonergic system.
-
Complex Serotonergic Modulation: The anxiolytic effects of Zacopride are thought to be mediated by its potent 5-HT₃ receptor antagonism[6]. However, its 5-HT₄ agonist activity could have opposing or confounding effects on anxiety-like behaviors at different doses.
-
Dose Range: It is crucial to test a wide range of doses. Anxiolytic effects might be observed at lower doses (e.g., 0.1-1.0 mg/kg in mice), while higher doses might lead to a loss of efficacy or the emergence of other behavioral effects[2].
-
Behavioral Assay Sensitivity: Ensure that the baseline anxiety level of your animals is appropriate for detecting an anxiolytic effect and that the experimental conditions (e.g., lighting, noise) are strictly controlled.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT₃ | - | 0.38 nM | [1][2] |
| Ki | 5-HT₄ | - | 373 nM | [1][2] |
| KD | 5-HT₃ | Rat | 0.76 nM |
Table 2: Functional Activity Data
| Parameter | Effect | Assay/Model | Species | Value | Reference |
| EC₅₀ | 5-HT₄ Agonism | Rat Esophagus Relaxation | Rat | 0.5 µM | [2] |
| pEC₅₀ | 5-HT₄ Agonism | Adenylate Cyclase Activity | Mouse | 5.95 | |
| ID₅₀ | 5-HT₃ Antagonism | 2-Me 5-HT Discrimination | Rat | 0.60 µg/kg | [7] |
| IC₅₀ | Anti-arrhythmic Effect | Triggered Arrhythmia | Human | 28-40 µmol/L | [3] |
Signaling Pathways and Workflows
Caption: Zacopride acts as an antagonist at the 5-HT₃ receptor, a ligand-gated ion channel.
Caption: Zacopride acts as an agonist at the 5-HT₄ receptor, a Gs-coupled GPCR.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. dev.usbio.net [dev.usbio.net]
- 5. Lack of effect of the serotonin4 receptor agonist zacopride on ACTH secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zacopride and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Zacopride Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Zacopride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral absorption?
A1: this compound is a highly potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist.[1][2][3] Key physicochemical properties are summarized in the table below. It is soluble in water and DMSO.[3]
| Property | Value | Source |
| Molecular Weight | 346.26 g/mol | [3] |
| Formula | C₁₅H₂₀ClN₃O₂·HCl | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Appearance | White solid | [2] |
Q2: What are the potential challenges affecting the oral bioavailability of this compound?
A2: While Zacopride is orally active, its overall bioavailability may be influenced by several factors.[1] Based on its chemical structure and general principles of oral drug absorption, potential challenges could include:
-
Membrane Permeability: Although a mechanistic analysis suggests Zacopride can permeate lipid bilayers, its specific permeability characteristics across the intestinal epithelium are not extensively documented.[4] The rate and extent of its passage through the gastrointestinal membrane could be a limiting factor.
-
First-Pass Metabolism: Like many orally administered drugs, Zacopride may be subject to metabolism in the gut wall and/or liver before reaching systemic circulation. Recent studies suggest that the gut microbiota may play a role in its metabolism.[5]
-
Efflux Transporters: The possibility of Zacopride being a substrate for efflux transporters, such as P-glycoprotein, which pump drugs back into the intestinal lumen, cannot be ruled out without specific studies.
Q3: What formulation strategies can be explored to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be investigated to overcome the potential challenges and enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and potentially improve absorption.[6][7][8][9][10] Technologies like solid lipid nanoparticles (SLNs) and polymeric nanoparticles could be explored.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and extent.[11] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Permeation Enhancers: Incorporating excipients that can transiently and reversibly increase the permeability of the intestinal epithelium may improve Zacopride's absorption.[12][13][14][15]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of drugs, particularly those that may be lipophilic.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development and testing of this compound formulations for improved oral bioavailability.
Problem 1: Low and Variable In Vitro Dissolution Rates
| Potential Cause | Troubleshooting Steps |
| Poor wettability of the drug powder. | 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) in the dissolution medium and/or formulation. 2. Consider micronization or nano-sizing of the drug substance to increase the surface area. |
| Drug recrystallization from an amorphous solid dispersion. | 1. Verify the amorphous state of the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). 2. Optimize the polymer type and drug-to-polymer ratio to ensure stability. 3. Include a crystallization inhibitor in the formulation. |
| Inadequate disintegration of the solid dosage form. | 1. Optimize the concentration of the disintegrant (e.g., croscarmellose sodium, sodium starch glycolate). 2. Evaluate the effect of compression force on tablet hardness and disintegration time. |
Problem 2: Low Apparent Permeability (Papp) in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps |
| ** inherent low passive permeability.** | 1. Investigate the use of permeation enhancers in the formulation. 2. Consider the development of lipid-based formulations to potentially utilize alternative absorption pathways. |
| Active efflux by transporters like P-glycoprotein. | 1. Conduct bidirectional Caco-2 permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 2. If the efflux ratio is high (>2), co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 3. Formulate with excipients that have P-gp inhibitory activity. |
| Poor solubility in the apical donor compartment. | 1. Ensure the drug concentration in the donor compartment is below its solubility limit in the assay buffer. 2. Use a formulation approach (e.g., nano-suspension, cyclodextrin complex) to increase the apparent solubility in the donor medium. |
Problem 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Significant food effect. | 1. Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. 2. If a significant food effect is observed, consider developing a formulation that mitigates this, such as a lipid-based delivery system. |
| Variable gastric emptying and intestinal transit times. | 1. Develop a gastro-retentive drug delivery system to prolong the residence time in the upper GI tract for improved absorption. 2. Investigate controlled-release formulations to provide a more consistent rate of drug release and absorption. |
| Intersubject variability in metabolism (e.g., gut microbiota). | 1. While difficult to control, acknowledging this variability is important in data analysis. 2. Consider formulation strategies that protect the drug from degradation in the gut, such as enteric coating. |
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of this compound Formulations
This protocol is a general guideline and should be optimized for the specific formulation being tested.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one unit of the this compound formulation (e.g., tablet, capsule) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes in SGF, and then at 2.5, 3, 4, 6, 8 hours in SIF).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Protocol for Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Values should be within the laboratory's established range for intact monolayers.
-
Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the transport buffer containing the test concentration of this compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze the samples for this compound concentration.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
3. Protocol for In Vivo Pharmacokinetic Study in a Rodent Model
This is a general protocol and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male Sprague-Dawley rats (or other suitable rodent model).
-
Formulation Administration:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: Potential pathways for oral absorption of Zacopride HCl.
Caption: Factors influencing the oral bioavailability of Zacopride HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of zacopride and multidimensional impacts of cross-kingdom symbiosis: gut microbiota modulates coronary microvascular dysfunction via the chlorophyll/heme-tryptophan metabolic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving Into Nanoparticle Systems for Enhanced Drug Delivery Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticles in the pharmaceutical industry and the use of supercritical fluid technologies for nanoparticle production [pubmed.ncbi.nlm.nih.gov]
- 11. ashland.com [ashland.com]
- 12. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
Zacopride Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and storage of Zacopride hydrochloride. Adherence to proper handling and storage protocols is critical for ensuring the integrity of the compound for experimental use.
Recommended Storage and Handling
Proper storage is crucial to maintain the chemical purity and efficacy of this compound. Below is a summary of recommended conditions based on supplier data sheets.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Supplier Recommendation |
| Long-term Storage | -20°C | ≥ 2 years | Recommended for optimal stability.[1] |
| 2-8°C | Varies | Suitable for shorter-term storage.[2][3][4] | |
| Short-term/Working Stock | Room Temperature | Varies | Must be stored desiccated (in a dry environment).[5][6] |
Table 2: Recommended Storage for this compound in Solution
| Solvent | Temperature | Recommended Duration | Key Considerations |
| Aqueous Buffers, DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 6 months | Preferred for long-term storage of solutions.[7] |
Frequently Asked Questions (FAQs)
Q1: My this compound powder has clumped together. Is it still usable?
A1: Clumping may indicate moisture absorption. While the compound may not be degraded, it is best to store it in a desiccator to prevent this. For critical experiments, using a fresh, freely flowing lot is recommended. If you must use the clumped material, ensure it fully dissolves and check for any unexpected peaks via HPLC analysis.
Q2: The color of my this compound solution has changed to a yellowish tint. What does this mean?
A2: A color change often signifies chemical degradation, potentially due to oxidation or photodegradation. Do not use discolored solutions for experiments. This issue can be troubleshooted by preparing fresh solutions and ensuring they are protected from light and stored at the recommended temperature.
Q3: I observe precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solution's concentration exceeds its solubility at a lower temperature. Gently warm the solution to 37°C and vortex to redissolve the compound. If it does not fully redissolve, it may indicate degradation or insolubility issues. It is advisable to prepare a fresh stock at a slightly lower concentration.
Q4: How should I handle this compound to minimize degradation?
A4: As a solid, handle it in a low-humidity environment and protect it from light. When preparing solutions, use high-purity solvents and protect the solution from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, aliquot solutions to prevent contamination and degradation from multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., loss of activity) | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light exposure, desiccation).- Prepare fresh stock solutions from a new vial.- Analyze the problematic stock for purity via HPLC. |
| Poor solubility when preparing solutions | - Incorrect solvent.- Concentration is too high.- Low-quality reagent. | - Confirm solubility data; Zacopride HCl is soluble in water and DMSO.[5][6]- Try gentle warming and sonication.- Prepare a less concentrated solution. |
| Appearance of extra peaks in HPLC chromatogram | - Degradation of the compound.- Contamination of the sample or solvent. | - Conduct a forced degradation study to identify potential degradants.- Use fresh, HPLC-grade solvents.- Ensure cleanliness of all glassware and equipment. |
Experimental Protocols and Methodologies
While specific, validated stability data for this compound is not extensively published, researchers can establish in-house stability profiles using standard methodologies. The following protocols are generalized "best-practice" starting points.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways for this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve Zacopride HCl in 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve Zacopride HCl in 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve Zacopride HCl in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store solid Zacopride HCl at 80°C for 7 days.
-
Photodegradation: Expose a solution of Zacopride HCl to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period, alongside a control sample protected from light.
Analysis: Analyze samples from each stress condition using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to a control sample to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to resolve all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 254 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent Zacopride peak.
Visualizing Workflows and Pathways
Potential Degradation Pathways
This compound contains a benzamide moiety, which is susceptible to hydrolysis, and an aromatic amine group, which can be prone to oxidation and photodegradation.
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting experimental issues.
References
Overcoming poor signal-to-noise ratio in Zacopride hydrochloride experiments
Welcome to the technical support center for researchers utilizing Zacopride hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to poor signal-to-noise ratio and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1][2] It is a substituted benzamide derivative used in research to investigate the roles of these receptors in various physiological processes.[3]
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in studies related to gastrointestinal motility, cardiac electrophysiology, and central nervous system disorders, particularly anxiety.[1][3] Its antiemetic properties are also a subject of investigation.[1]
Q3: I am observing a low signal-to-noise ratio in my experiments. What are the general contributing factors?
A3: A poor signal-to-noise ratio can stem from several sources, including suboptimal compound concentration, low receptor expression in your experimental model, issues with reagent integrity, and environmental electrical noise. Careful optimization of your experimental parameters and setup is crucial for obtaining a clear signal.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water and DMSO up to 100 mM.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline may be necessary to achieve the desired concentration and stability.[1] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or below, protected from light, to maintain compound integrity.
Q5: What are the known binding affinities (Ki) for this compound?
A5: this compound exhibits high affinity for the 5-HT3 receptor with a Ki value of approximately 0.38 nM.[1][2] Its affinity for the 5-HT4 receptor, where it acts as an agonist, is lower, with a reported Ki of 373 nM.[1][2]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered in electrophysiology, ligand-binding assays, and behavioral studies involving this compound.
Electrophysiology (Patch-Clamp)
Issue: Noisy Recordings or Unstable Baseline
| Possible Cause | Troubleshooting Steps |
| Poor Grounding | Ensure a single, low-resistance ground point for your entire setup. Check for and eliminate any ground loops. |
| Electrical Interference | Switch off non-essential equipment in the vicinity (e.g., centrifuges, vortexers, fluorescent lights). Use a Faraday cage to shield the setup from external electromagnetic fields. |
| Mechanical Vibrations | Use an anti-vibration table and ensure it is properly inflated. Isolate the setup from sources of vibration such as fume hoods or heavy foot traffic. |
| Poor Pipette Seal (GΩ seal) | Use freshly pulled, fire-polished pipettes. Ensure your recording solutions are filtered (0.22 µm) and free of particulates. A stable, high-resistance seal is critical for low-noise recordings.[4] |
| Contaminated Solutions or Electrodes | Prepare fresh recording solutions daily. Clean and re-chlorinate your reference electrode regularly. |
Issue: Inconsistent or No Drug Effect
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a concentration-response curve to determine the optimal effective concentration for your specific cell type and receptor expression level. Zacopride concentrations for in vitro electrophysiology often range from nanomolar to micromolar.[1] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Confirm the presence of 5-HT3 or 5-HT4 receptors in your cells using techniques like qPCR, Western blot, or immunocytochemistry. |
| Receptor Desensitization/Internalization | For agonist effects at the 5-HT4 receptor, be mindful of potential receptor desensitization with prolonged or repeated applications. Ensure adequate washout times between drug applications. |
| Voltage-Dependence of Drug Action | Investigate the effect of Zacopride at different holding potentials, as the binding of some channel blockers can be voltage-dependent. |
Ligand-Binding Assays
Issue: High Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking | Optimize the concentration and type of blocking agent (e.g., BSA, non-fat milk) in your assay buffer. |
| Inadequate Washing | Increase the number and volume of wash steps to more effectively remove unbound radioligand. Ensure wash buffers are at the correct temperature (typically ice-cold). |
| Radioligand Sticking to Filters/Plates | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Test different types of microplates to find one with low binding characteristics for your radioligand. |
| Radioligand Concentration Too High | Use a radioligand concentration at or below the Kd for your receptor to minimize non-specific binding while maintaining a good signal window. |
Issue: Low Specific Binding Signal
| Possible Cause | Troubleshooting Steps |
| Low Receptor Density | Increase the amount of membrane preparation or whole cells used in the assay. Ensure your tissue/cell source has adequate receptor expression. |
| Inactive Receptor Preparation | Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Degraded Radioligand or Compound | Check the age and storage conditions of your radioligand. Use freshly prepared dilutions of this compound. |
| Incorrect Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength) to ensure optimal binding conditions. |
Behavioral Studies
Issue: High Variability in Animal Responses
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs. |
| Environmental Stressors | Acclimate animals to the testing room for a sufficient period before the experiment. Minimize noise, bright lights, and strong odors in the testing environment.[5] |
| Experimenter Bias | Blind the experimenter to the treatment groups to prevent unintentional bias in handling and scoring. |
| Time of Day Effects | Conduct behavioral testing at the same time each day to control for circadian variations in animal behavior and drug metabolism. |
| Animal Strain Differences | Be aware that different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological agents. |
Issue: Lack of Expected Anxiolytic Effect
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | Perform a dose-response study to determine the effective anxiolytic dose range for your specific strain and testing paradigm. Effective doses for Zacopride in rodents can range from 0.0001 to 10 mg/kg.[1][6] |
| Incorrect Timing of Drug Administration | Optimize the pre-treatment time based on the route of administration to ensure the drug has reached its peak effect at the time of testing. For i.p. injections, a pre-treatment time of 30 minutes is common.[6] |
| Habituation to the Testing Apparatus | If re-testing animals, be aware of the "one-trial tolerance" phenomenon in assays like the elevated plus-maze, where prior exposure can alter anxiety-like behavior.[7] |
| "Bell-Shaped" Dose-Response Curve | Some 5-HT3 antagonists can exhibit a bell-shaped dose-response curve, where higher doses may be less effective. Ensure your dose-response study covers a wide range of concentrations.[8] |
Data Presentation
This compound Receptor Binding Affinities
| Receptor | Ligand Action | Ki (nM) | Reference |
| 5-HT3 | Antagonist | 0.38 | [1][2] |
| 5-HT4 | Agonist | 373 | [1][2] |
Effective Concentrations/Doses of this compound in Preclinical Models
| Experimental Model | Species | Effect | Concentration/Dose | Route of Administration | Reference |
| Guinea Pig Colon | Guinea Pig | Reduction of 5-HT-induced contraction | 3-30 µM | In vitro | [1] |
| Rat Esophagus | Rat | 5-HT4-mediated relaxation (EC50) | 0.5 µM | In vitro | [1] |
| Guinea Pig Papillary Muscles | Guinea Pig | Shortened action potential duration | 10 µM | In vitro | [1] |
| Social Interaction & Elevated Plus Maze | Mouse | Anxiolytic effects | 0.1-1.0 mg/kg | Intraperitoneal (i.p.) | [1] |
| Black-White Test Box & Social Interaction | Mouse | Enhanced exploratory behavior & social interaction | 0.0001-10 mg/kg | Intraperitoneal (i.p.) | [1][6] |
| Vomiting Model | Ferret | Induction of emesis | 0.1 mg/kg | Oral (p.o.) | [1] |
| Vomiting Model | Ferret | Blockade of emesis | 0.1 mg/kg | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of 5-HT3 Receptor Currents
Objective: To measure the antagonistic effect of this compound on serotonin-induced currents in cells expressing 5-HT3 receptors.
Materials:
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Cells expressing 5-HT3 receptors (e.g., HEK293 cells, cultured neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with CsOH)
-
Serotonin (5-HT) stock solution (10 mM in water)
-
This compound stock solution (10 mM in water or DMSO)
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Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Baseline: Apply a short pulse (e.g., 2 seconds) of a saturating concentration of 5-HT (e.g., 10 µM) to elicit a baseline inward current. Wash out the 5-HT until the current returns to baseline.
-
Antagonist Application: Perfuse the cell with the desired concentration of this compound for 2-5 minutes.
-
Co-application: While still in the presence of Zacopride, co-apply the same concentration of 5-HT.
-
Washout: Wash out both Zacopride and 5-HT.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current before and after the application of Zacopride.
-
Calculate the percentage of inhibition.
-
Repeat with a range of Zacopride concentrations to generate a concentration-response curve and determine the IC50.
-
Protocol 2: Competitive Radioligand Binding Assay for 5-HT3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from rat entorhinal cortex or transfected cells)
-
Radioligand (e.g., [3H]zacopride or [3H]granisetron)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding displacer (e.g., 10 µM tropisetron or another high-affinity 5-HT3 antagonist)
-
This compound
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + binding buffer + membrane preparation.
-
Non-specific Binding (NSB): Radioligand + non-specific binding displacer + membrane preparation.
-
Competitive Binding: Radioligand + varying concentrations of this compound + membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution (e.g., saline)
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30 minutes). Doses can range from 0.1 to 1.0 mg/kg for mice.[1]
-
Testing:
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 3. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Adjusting pH for optimal Zacopride hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Zacopride hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for preparing stock solutions and for use in functional assays with this compound?
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored desiccated at room temperature.[1] For stock solutions, it is best to prepare them fresh before use. If short-term storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time and at different pH values has not been extensively reported, so fresh preparation is the safest approach to ensure compound integrity.
Q3: I am observing low or no activity of this compound in my assay. What are the potential causes?
A3: Several factors could contribute to low activity. First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, ensure your assay conditions, including buffer composition and pH, are optimal for the receptor you are studying (5-HT3 or 5-HT4). For 5-HT4 receptor functional assays measuring cAMP, the inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is crucial to prevent the degradation of cAMP.[2] Finally, confirm the expression and health of the cells or the quality of the membrane preparation used in your assay.
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual-action compound. It is a highly potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism by Zacopride blocks the influx of cations (Na+, K+, Ca2+) that would normally lead to neuronal depolarization.[3][4] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). As an agonist, Zacopride activates this receptor, leading to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6]
Q5: Is this compound stable across a wide pH range?
A5: There is limited specific data on the pH stability of this compound. However, as a benzamide derivative, it contains an amide bond which can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[7] For optimal stability, it is recommended to maintain solutions close to a neutral pH and to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed upon dilution in aqueous buffer.
-
Possible Causes & Solutions:
-
Incorrect Solvent: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] Ensure you are using an appropriate solvent.
-
Low Temperature: If dissolving in a buffer at a low temperature, try warming the solution gently.
-
Precipitation in Assay Buffer: When diluting a DMSO stock solution into an aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) to prevent precipitation. It may be necessary to perform serial dilutions.
-
Issue 2: Inconsistent Results in Binding Assays
-
Symptom: High variability between replicate wells or experiments in a radioligand binding assay.
-
Possible Causes & Solutions:
-
Suboptimal Assay Buffer pH: Ensure the pH of your binding buffer is stable and appropriate for the receptor. A standard buffer for 5-HT receptor binding assays is 50 mM Tris-HCl or HEPES at pH 7.4.[2][3]
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Ensure that the filters are properly pre-treated (e.g., with polyethyleneimine (PEI) for glass fiber filters) to reduce non-specific binding of the radioligand.[8]
-
Equilibrium Not Reached: Incubation times may be too short. Optimize the incubation time to ensure the binding reaction has reached equilibrium.
-
Issue 3: Low Signal in 5-HT4 Receptor Functional (cAMP) Assay
-
Symptom: Little to no increase in cAMP levels upon stimulation with this compound.
-
Possible Causes & Solutions:
-
cAMP Degradation: Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent the enzymatic degradation of cAMP.[2]
-
Cell Health and Receptor Expression: Ensure that the cells are healthy and express a sufficient number of 5-HT4 receptors. Passage number and cell confluency can affect receptor expression levels.
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Inappropriate Agonist Concentration: While Zacopride is an agonist, its potency should be determined by generating a dose-response curve to find the optimal concentration range for stimulation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 34.63 | 100 |
| DMSO | 34.62 | 100 |
Data sourced from supplier technical data sheets.[1]
Table 2: Binding Affinities of this compound
| Receptor | Ki (nM) |
| 5-HT3 | 0.38 |
| 5-HT4 | 373 |
Ki (inhibitory constant) values indicate the affinity of this compound for the respective receptors.[1]
Experimental Protocols
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using cell membranes expressing the receptor and a radiolabeled antagonist (e.g., [³H]-Granisetron).
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM HEPES, pH 7.4.
-
Radioligand: [³H]-Granisetron.
-
Non-specific binding control: 10 µM Ondansetron.
-
Test compound (this compound).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-5HT3A cells. The final membrane pellet should be resuspended in assay buffer, and the protein concentration determined.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Granisetron, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Ondansetron, 50 µL [³H]-Granisetron, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-Granisetron, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[3][8][9]
Protocol 2: 5-HT4 Receptor Functional cAMP Assay
This protocol measures the ability of this compound (as an agonist) to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor.
-
Stimulation: Remove the culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound. Determine the EC50 value, which is the concentration that elicits 50% of the maximal response.[2][5][10]
Mandatory Visualization
Caption: 5-HT3 Receptor Antagonism by Zacopride.
Caption: 5-HT4 Receptor Agonism by Zacopride.
Caption: Logical Workflow for pH Optimization.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Technical Support Center: Zacopride Hydrochloride and Fluorescent Probe Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Zacopride hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent probe assay?
A1: While direct studies on this compound's interference with a wide range of fluorescent probes are not extensively documented in publicly available literature, interference is plausible due to its chemical structure. This compound is a benzamide derivative, and aromatic structures, including some benzamides, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules. Potential interference can manifest as:
-
Increased background fluorescence: If this compound is autofluorescent at the excitation and emission wavelengths of your probe, it can lead to a higher baseline signal and reduced assay sensitivity.
-
Signal quenching: this compound might absorb light at the excitation or emission wavelength of your fluorescent probe (a phenomenon known as the inner filter effect), leading to a decrease in the detected signal.
-
Direct interaction with the probe: In some cases, the compound may directly interact with the fluorescent dye, altering its photophysical properties.
Q2: What are the potential mechanisms of interference?
A2: The two primary mechanisms of interference to consider are:
-
Autofluorescence: this compound may possess its own fluorescent properties. If its excitation and emission spectra overlap with those of your fluorescent probe, it will contribute to the total measured fluorescence, potentially masking the specific signal from your probe.
-
Inner Filter Effect: This occurs when a compound in the solution absorbs light at the excitation wavelength of the fluorophore or at its emission wavelength.
-
Excitation Inner Filter Effect: this compound absorbs light from the excitation source, reducing the number of photons available to excite your fluorescent probe.
-
Emission Inner Filter Effect: this compound absorbs the light emitted by your fluorescent probe before it reaches the detector.
-
Q3: Are there fluorescent probes specifically designed for 5-HT3 or 5-HT4 receptors that I can use as alternatives?
A3: Yes, several fluorescently labeled ligands for 5-HT3 and 5-HT4 receptors have been developed.[1][2][3][4][5] These probes can be valuable tools for receptor binding and visualization studies. Using a fluorescent ligand that directly competes with this compound for the same binding site can be a powerful alternative to assays that rely on indirect readouts (e.g., calcium influx assays with fluorescent dyes). Some examples include derivatives of known 5-HT3 receptor antagonists like granisetron, or agonists for the 5-HT4 receptor.[1][3][6]
Troubleshooting Guides
Problem 1: High background fluorescence observed in the presence of this compound.
This issue suggests that this compound may be autofluorescent under your experimental conditions.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only this compound in your assay buffer at the highest concentration used in your experiment. Measure the fluorescence using the same excitation and emission wavelengths as your experimental probe.
-
Determine the Spectral Properties of this compound: If you have access to a spectrophotometer and a spectrofluorometer, measure the absorbance, excitation, and emission spectra of this compound. This will definitively determine if there is spectral overlap with your probe.
-
Change the Fluorescent Probe: If significant spectral overlap exists, consider switching to a fluorescent probe with a different spectral profile (e.g., a red-shifted dye) that does not overlap with the potential autofluorescence of this compound.
-
Implement a Background Subtraction Protocol: If switching probes is not feasible, you can subtract the fluorescence intensity of the "compound only" control from your experimental wells. However, be aware that this assumes the autofluorescence is additive and does not change upon interaction with other assay components.
Problem 2: Decreased fluorescence signal in the presence of this compound.
This could indicate quenching of the fluorescent signal by this compound, likely due to the inner filter effect.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound: Use a spectrophotometer to measure the absorbance of this compound across the UV-visible spectrum. Pay close attention to the absorbance at the excitation and emission wavelengths of your fluorescent probe.
-
Perform a "Probe with Compound" Control in a Cell-Free System: Prepare a solution of your fluorescent probe at the concentration used in your assay. Measure its fluorescence. Then, add this compound at the highest concentration used in your experiments and measure the fluorescence again. A significant decrease in signal in this cell-free system points towards a direct quenching effect.
-
Adjust Excitation/Emission Wavelengths: If there is significant absorbance at your current settings, you may be able to shift the excitation and emission wavelengths to a region where this compound absorbs less light, if your fluorophore's spectral profile allows.
-
Reduce the Concentration of this compound: If experimentally feasible, lowering the concentration of this compound can mitigate the inner filter effect.
-
Use a Different Assay Format: Consider alternative, non-fluorescence-based assays, such as radioligand binding assays or label-free technologies, to confirm your findings.
Data Presentation
To illustrate how to assess potential spectral overlap, the following tables provide a hypothetical example of absorbance and fluorescence data for this compound and two common fluorescent probes.
Table 1: Hypothetical Spectral Properties of this compound and Fluorescent Probes
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient at Excitation Max (M⁻¹cm⁻¹) |
| Zacopride HCl (Hypothetical) | 310 | 420 | 5,000 |
| Fluorescent Probe A (e.g., a coumarin derivative) | 320 | 450 | 15,000 |
| Fluorescent Probe B (e.g., a rhodamine derivative) | 550 | 575 | 80,000 |
Table 2: Hypothetical Interference Analysis
| Interference Type | With Fluorescent Probe A | With Fluorescent Probe B | Rationale |
| Autofluorescence Overlap | High Potential | Low Potential | The hypothetical emission of Zacopride HCl (420 nm) is close to the emission of Probe A (450 nm). |
| Inner Filter Effect (Excitation) | High Potential | Low Potential | The hypothetical absorbance of Zacopride HCl is significant near the excitation of Probe A (320 nm). |
| Inner Filter Effect (Emission) | Moderate Potential | Low Potential | The hypothetical absorbance tail of Zacopride HCl might extend into the emission range of Probe A. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound under assay conditions.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Microplate reader with fluorescence detection or a spectrofluorometer
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Create a serial dilution of this compound in the assay buffer, ranging from the highest to the lowest concentration used in your experiment. Include a buffer-only control.
-
Dispense the dilutions into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorescent probe.
-
Measure the fluorescence intensity for each concentration of this compound.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing the Inner Filter Effect of this compound
Objective: To determine if this compound quenches the signal of a fluorescent probe in a cell-free environment.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Spectrophotometer
-
Microplate reader with fluorescence detection or a spectrofluorometer
Procedure:
-
Absorbance Measurement:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Measure the absorbance spectrum of this solution from at least 250 nm to 700 nm.
-
Note the absorbance values at the excitation and emission wavelengths of your fluorescent probe.
-
-
Fluorescence Quenching Measurement:
-
Prepare a solution of your fluorescent probe in the assay buffer at the working concentration.
-
Prepare another solution containing your fluorescent probe at the working concentration plus this compound at its highest experimental concentration.
-
Prepare a buffer-only blank.
-
Measure the fluorescence intensity of the probe-only and the probe + this compound solutions using the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Compare the fluorescence intensity of the probe-only solution to the probe + this compound solution. A significant decrease in intensity in the presence of this compound suggests an inner filter effect or other quenching mechanism.
Visualizations
Caption: 5-HT4 receptor signaling pathway activated by Zacopride.
References
- 1. High-affinity fluorescent ligands for the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing new fluorescent tools for studying 5-HT₃ receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of the first fluorescent antagonists for human 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of fluorescent ligands for studying 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajt44.altervista.org [ajt44.altervista.org]
Validation & Comparative
A Comparative Analysis of R(+)- and S(-)-Zacopride Isomers: Efficacy and Pharmacological Profile
Zacopride, a potent substituted benzamide, exhibits stereoselective pharmacological activities, with its R(+) and S(-) isomers displaying distinct profiles as serotonin receptor modulators. This guide provides a detailed comparison of the efficacy and mechanisms of action of R(+)- and S(-)-zacopride, supported by experimental data, to inform researchers and drug development professionals. The isomers show differential affinities for the 5-HT3 receptor and varying functional activities, including anxiolytic and cognitive-enhancing effects. Notably, R(+)-zacopride also demonstrates agonist activity at the 5-HT4 receptor, contributing to its unique pharmacological profile.
Quantitative Comparison of Receptor Binding and Functional Activity
The stereoisomers of zacopride exhibit significant differences in their binding affinities and functional potencies at serotonin receptors. The S(-) isomer generally shows a higher affinity for the 5-HT3 receptor, while the R(+) isomer possesses a unique dual action as a 5-HT3 antagonist and a 5-HT4 agonist.[1]
| Parameter | R(+)-Zacopride | S(-)-Zacopride | Racemic Zacopride | Reference |
| 5-HT3 Receptor Binding Affinity (Ki) | 11.0 nM (rat brain homogenate) | Higher affinity than R(+) isomer | [2] | |
| 5-HT3 Receptor Antagonism (pA2 value) | 9.3 (mouse isolated vagus nerve) | Insurmountable antagonist | Insurmountable antagonist | [3][4] |
| Antagonism of 2-Me 5-HT stimulus (ID50) | 1.6 µg/kg | 0.05 µg/kg | 0.60 µg/kg | [5] |
| Anxiolytic-like Activity (MED, s.c.) | 1 µg/kg (mouse light:dark box) | 1 µg/kg (mouse light:dark box) | 1 µg/kg (mouse light:dark box) | [3] |
| Anxiolytic-like Activity (i.p. dose range) | 0.00001 to 10.0 mg/kg | 0.01 to 1.0 mg/kg | [6] | |
| Anxiolytic-like Activity (p.o. dose range) | 0.00001 to 10.0 mg/kg | 0.1 to 1.0 mg/kg | [6] | |
| 5-HT4 Receptor Activity | Agonist | Not reported | Partial agonist | [1][7] |
Experimental Protocols
-
Preparation: Membranes from rat entorhinal cortex or NG108-15 clonal cells were used.[8] Homogenates of the rat entorhinal cortex were also utilized.[9]
-
Radioligand: --INVALID-LINK--- and --INVALID-LINK---zacopride were used to investigate binding characteristics.[8]
-
Procedure: The binding of the radiolabeled zacopride isomers to the prepared membranes was measured. Competition assays were performed using unlabeled R(+)- and S(-)-zacopride to determine their binding affinities (Ki values).[8] Scatchard analysis was used to determine the density of binding sites (Bmax) and the dissociation constant (KD).[9]
-
Subjects: Mice were used to assess anxiolytic-like behavior.[3][6]
-
Apparatus: A two-compartment box consisting of a dark area and a brightly illuminated area was used.[6]
-
Procedure: R(+)- and S(-)-zacopride were administered to the mice via intraperitoneal (i.p.) or oral (p.o.) routes at various doses. The time spent by the mice in the lit area was measured, with a significant increase indicating an anxiolytic-like effect.[6]
-
Procedure: The preparation was exposed to 5-HT to induce depolarization. The ability of R(+)- and S(-)-zacopride to antagonize the 5-HT-induced depolarization was measured. A pA2 value was calculated for competitive antagonists.[3][4]
Signaling Pathways and Mechanisms of Action
The differential effects of R(+)- and S(-)-zacopride can be attributed to their interactions with distinct serotonin receptor subtypes and their subsequent downstream signaling cascades.
S(-)-zacopride acts as a potent antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin normally leads to a rapid influx of cations (Na+, K+, and Ca2+), causing neuronal depolarization. By blocking these receptors, S(-)-zacopride prevents this depolarization, thereby inhibiting downstream neuronal signaling.
R(+)-zacopride exhibits a more complex pharmacological profile. While it also antagonizes 5-HT3 receptors, it simultaneously acts as an agonist at 5-HT4 receptors.[1] 5-HT4 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in modulating neurotransmitter release and neuronal excitability, which may underlie the pro-cognitive and distinct anxiolytic effects of R(+)-zacopride.
In Vivo Efficacy and Behavioral Effects
Both isomers have demonstrated anxiolytic-like activity in animal models, although their potencies can differ depending on the specific test and route of administration.
-
Anxiolytic Effects: In the mouse light/dark box model, both R(+)- and S(-)-zacopride were found to be active with similar potencies.[3] However, another study showed that R(+)-zacopride produced significant anxiolytic-like activity over a wider dose range compared to the S(-) isomer for both intraperitoneal and oral administration.[6] It was concluded that R(+)-zacopride is principally responsible for the anxiolytic-like activity of racemic zacopride.[6]
-
Cognitive and Other Behavioral Effects: The R(+) isomer was found to be more potent in reducing aversive behavior in mice and marmosets, facilitating social interaction in rats, and improving performance in a mouse habituation test.[10] In contrast, the S(-) isomer was more potent in antagonizing hyperactivity induced by dopamine in the nucleus accumbens of rats.[10] This suggests a divergence in the therapeutic potential of the two isomers, with R(+)-zacopride showing more promise for cognitive and anxiety disorders, while S(-)-zacopride may have applications in conditions characterized by dopaminergic hyperfunction.
Experimental Workflow for Isomer Comparison
The following workflow outlines a typical experimental process for comparing the efficacy of R(+)- and S(-)-zacopride.
References
- 1. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zacopride and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Zacopride Hydrochloride with Serotonin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Zacopride hydrochloride across various serotonin (5-HT) receptor subtypes. Zacopride, a substituted benzamide, is recognized for its potent effects on the gastrointestinal and central nervous systems. Understanding its cross-reactivity profile is crucial for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.
Executive Summary
This compound exhibits a distinct and selective binding profile for specific serotonin receptor subtypes. It is a high-affinity antagonist at the 5-HT₃ receptor and a moderate-affinity agonist at the 5-HT₄ receptor. This dual activity underlies its primary therapeutic applications, including its antiemetic and prokinetic properties. Experimental data indicates significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT₁ and 5-HT₂ families, suggesting a favorable selectivity profile.
Comparative Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Ki) of this compound and its enantiomers for various serotonin receptor subtypes. The data has been compiled from radioligand binding assays.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Species/Tissue | Reference |
| 5-HT₃ | (±)-Zacopride | 0.38 | Rat | [1][2][3] |
| [³H]Zacopride (Kd) | 0.76 | Rat Entorhinal Cortex | [4] | |
| 5-HT₄ | (±)-Zacopride | 373 | - | [1][2][3] |
| 5-HT₁ Subtypes | (±)-Zacopride | > 10,000 | - | [4] |
| 5-HT₂ Subtypes | (±)-Zacopride | > 10,000 | - | [4] |
| "R-site" | (R)-(+)-Zacopride | 3 - 11 | Rat Entorhinal Cortex, NG108-15 cells | [1] |
Lower Ki values indicate higher binding affinity. The "R-site" refers to an additional high-affinity binding site identified for the R-enantiomer of Zacopride, which is distinct from the 5-HT₃ receptor.[1]
Signaling Pathways
Zacopride's primary targets, the 5-HT₃ and 5-HT₄ receptors, operate through fundamentally different signaling mechanisms.
5-HT₃ Receptor Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Antagonism by Zacopride blocks the influx of cations that would normally be triggered by serotonin binding, thereby inhibiting rapid neuronal depolarization.
Caption: Antagonism of the 5-HT₃ receptor by Zacopride prevents ion influx and neuronal depolarization.
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR). Agonism by Zacopride activates a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling cascades.
Caption: Agonism of the 5-HT₄ receptor by Zacopride stimulates the Gs-AC-cAMP signaling cascade.
Experimental Protocols
The binding affinities (Ki values) presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zacopride) for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) or homogenized tissue known to express the receptor (e.g., rat entorhinal cortex).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]GR65630 for 5-HT₃ receptors).
-
Test Compound: Unlabeled this compound at various concentrations.
-
Assay Buffer: Buffer solution appropriate for maintaining receptor integrity and binding (e.g., Tris-HCl buffer).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
Caption: A generalized workflow for determining binding affinity using a radioligand binding assay.
Procedure:
-
Membrane Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction containing the target receptors. The protein concentration is determined.
-
Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Zacopride).
-
Total Binding: Wells containing only receptor membranes and radioligand.
-
Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of a known selective unlabeled ligand to saturate the receptors.
-
Displacement Curve: Wells containing receptor membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plates are incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Counting: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a dose-response curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound demonstrates a high degree of selectivity for the 5-HT₃ and 5-HT₄ receptor subtypes, with negligible affinity for the 5-HT₁ and 5-HT₂ receptor families. This pharmacological profile supports its clinical utility as a potent 5-HT₃ antagonist and a 5-HT₄ agonist. Further research to fully characterize its interaction with all known serotonin receptor subtypes would provide a more complete understanding of its pharmacological effects. The distinct signaling pathways of its primary targets underscore the multifaceted nature of its mechanism of action.
References
- 1. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of stereoisomers of zacopride to analyze actions of 5-hydroxytryptamine on enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zacopride Hydrochloride and Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Zacopride hydrochloride and other prominent prokinetic agents. The information presented is intended to support research and development efforts in the field of gastrointestinal motility disorders.
Introduction to Prokinetic Agents
Prokinetic agents are a class of drugs that enhance gastrointestinal motility by increasing the frequency and strength of contractions in the esophagus, stomach, and intestines. These agents are crucial in the management of various motility disorders, including gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The therapeutic landscape of prokinetics is diverse, with agents targeting different receptors and signaling pathways to exert their effects. This guide will focus on a comparative analysis of this compound against other key prokinetic drug classes.
Mechanism of Action and Signaling Pathways
Prokinetic agents can be broadly categorized based on their primary mechanism of action. Understanding these distinct pathways is fundamental to appreciating their therapeutic potential and side-effect profiles.
Serotonin 5-HT4 Receptor Agonists
This compound belongs to this class, which primarily functions by stimulating 5-HT4 receptors on enteric neurons. This stimulation enhances the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and, consequently, gastrointestinal motility.[1] Zacopride is notable for its dual mechanism, also acting as a potent 5-HT3 receptor antagonist, which contributes to its antiemetic properties.[2][3] Other significant 5-HT4 receptor agonists include cisapride, mosapride, and prucalopride. While effective, some older agents like cisapride have been associated with cardiovascular side effects due to off-target effects on hERG potassium channels.[4][5] Newer agents like prucalopride exhibit higher selectivity for the 5-HT4 receptor, offering an improved safety profile.[1][4]
Dopamine D2 Receptor Antagonists
This class includes well-established prokinetics like metoclopramide and domperidone. Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility.[6] By blocking D2 receptors, these antagonists counteract the inhibitory effects of dopamine, leading to increased acetylcholine release and enhanced gastrointestinal motility.[6][7] Metoclopramide can cross the blood-brain barrier, which can lead to central nervous system side effects, whereas domperidone has limited central penetration.[1]
Motilin Receptor Agonists
Erythromycin, a macrolide antibiotic, is the prototypical motilin receptor agonist. At sub-antimicrobial doses, it mimics the action of motilin, a hormone that stimulates contractions in the stomach and small intestine, particularly during the fasting state.[8][9] The signaling pathway involves Gq and G13 proteins, leading to calcium mobilization and smooth muscle contraction.[10] The clinical utility of erythromycin can be limited by the development of tachyphylaxis (rapid decrease in response).[7]
Ghrelin Receptor Agonists
Ghrelin, the "hunger hormone," also plays a role in stimulating gastrointestinal motility. Ghrelin receptor agonists, such as relamorelin, are being investigated as prokinetic agents.[2][11] Relamorelin has shown promise in accelerating gastric emptying in patients with diabetic gastroparesis.[11] The signaling of the ghrelin receptor is complex, involving multiple G-protein pathways, including Gαq, Gαi/o, and Gα12/13.[12]
Comparative Efficacy and Potency
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy and receptor binding affinities of this compound and other prokinetic agents.
Table 1: Comparative Efficacy on Gastrointestinal Motility
| Agent | Class | Model | Endpoint | Result |
| Zacopride | 5-HT4 Agonist / 5-HT3 Antagonist | Conscious Dogs | Antral & Colonic Motility | Stimulated both antral and colonic motility (0.1-1 mg/kg i.v.).[13] |
| Cisapride | 5-HT4 Agonist | Conscious Dogs | Antral & Colonic Motility | Stimulated both antral and colonic motility (0.1-1 mg/kg i.v.).[13] |
| Mosapride | 5-HT4 Agonist | Conscious Dogs | Antral & Colonic Motility | Selectively stimulated antral motility without affecting colonic motility (0.3-3 mg/kg i.v.).[13] |
| Metoclopramide | D2 Antagonist / 5-HT4 Agonist | Conscious Dogs | Gastroduodenal Emptying | Enhanced antropyloroduodenal coordination.[14] |
| Domperidone | D2 Antagonist | Conscious Dogs | Gastroduodenal Emptying | Decreased frequency of contractions and delayed emptying.[14] |
| Erythromycin | Motilin Agonist | Critically Ill Patients | Gastric Emptying | Significantly improved gastric emptying rate.[15] |
| Relamorelin | Ghrelin Agonist | Diabetic Gastroparesis Patients | Gastric Emptying | Accelerated gastric emptying and improved vomiting frequency.[11] |
Table 2: Comparative Receptor Binding Affinities (5-HT4 Receptor)
| Compound | IC50 (nM) vs. [3H]-GR113808 | Relative Potency vs. 5-HT |
| Zacopride | 113[13] | 11-fold less potent than Cisapride[16] |
| Cisapride | Not specified | 1.9-fold more potent than 5-HT[16] |
| Mosapride | 113[13] | 4.3-fold less potent than Cisapride[16] |
| Metoclopramide | Not specified | 26-fold less potent than Cisapride[16] |
| 5-HT (Serotonin) | Not specified | - |
Experimental Protocols
The evaluation of prokinetic agents relies on a variety of in vitro and in vivo experimental models. Below are summarized methodologies for key experiments cited in the comparative analysis.
In Vivo Gastrointestinal Motility Assessment in Conscious Dogs
This protocol is designed to measure the direct effects of prokinetic agents on gastric and intestinal contractility in a conscious animal model.
Methodology:
-
Animal Model: Healthy conscious dogs are surgically equipped with strain gauge force transducers on the serosal surfaces of the gastric antrum and colon.
-
Acclimation: Following a recovery period, animals are acclimated to the experimental setting.
-
Baseline Recording: After an overnight fast, baseline gastrointestinal motility is recorded to observe the migrating motor complex.
-
Drug Administration: The prokinetic agent of interest (e.g., Zacopride, Cisapride, Metoclopramide) or a vehicle control is administered intravenously at various doses.
-
Data Acquisition: Contractile activity is continuously recorded for a specified period post-administration.
-
Data Analysis: The frequency, amplitude, and duration of contractions are quantified and compared between treatment and control groups.
Gastric Emptying Scintigraphy in Humans
This is a widely used clinical and research method to quantitatively measure the rate of gastric emptying of a radiolabeled meal.[17][18]
Methodology:
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility, including prokinetic agents and opiates, are typically withheld for at least 48 hours prior to the study.[17][18]
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white-based meal, is ingested. The meal is labeled with a gamma-emitting radioisotope, such as Technetium-99m sulfur colloid.
-
Imaging: Immediately after meal ingestion and at standardized time points (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric retention and the gastric emptying half-time (T1/2). These values are then compared to established normal ranges.
Conclusion
This compound demonstrates a unique pharmacological profile as a dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist.[2][3] Its prokinetic effects, mediated through 5-HT4 receptor agonism, are comparable to other agents in its class, such as cisapride, in stimulating both upper and lower gastrointestinal motility.[13] In comparison to dopamine D2 receptor antagonists like metoclopramide, 5-HT4 agonists such as cisapride have been shown to be more effective in accelerating gastroduodenal emptying by stimulating a greater number of parameters of gastropyloroduodenal contractions.[14]
The landscape of prokinetic agents is continually evolving, with newer, more selective agents being developed to minimize off-target effects and improve safety profiles. The choice of a prokinetic agent in a research or clinical setting will depend on the specific motility disorder being addressed, the desired site of action within the gastrointestinal tract, and the agent's overall efficacy and safety profile. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of this compound against the newer generation of prokinetic drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. IK1 Channel Agonist Zacopride Alleviates Cardiac Hypertrophy and Failure via Alterations in Calcium Dyshomeostasis and Electrical Remodeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 8. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contractile mechanisms of action of gastroprokinetic agents: cisapride, metoclopramide, and domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prokinetic drugs for gastric emptying in critically ill ventilated patients: Analysis through breath testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 18. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Zacopride Hydrochloride and Other Benzamides in Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zacopride hydrochloride with other substituted benzamides, focusing on their receptor binding affinities and functional effects. The data presented is curated from various preclinical studies to offer an objective overview for research and development purposes.
Introduction to Zacopride and Substituted Benzamides
This compound is a substituted benzamide with a distinct pharmacological profile, primarily characterized by its potent antagonist activity at the 5-HT₃ receptor and agonist activity at the 5-HT₄ receptor. This dual action underlies its therapeutic potential in various disorders, including gastrointestinal dysmotility, anxiety, and as an antiemetic. Substituted benzamides are a class of drugs with diverse pharmacological actions, often targeting dopamine and serotonin receptors. This guide compares the in vitro receptor binding affinities and functional potencies of Zacopride with other prominent benzamides like Metoclopramide, Sulpiride, Tiapride, and Sultopride.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of this compound and other selected benzamides for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT₃ Receptor | 5-HT₄ Receptor |
| Zacopride | 0.38 | 373 |
| Metoclopramide | ~60 | - |
| Sulpiride | - | - |
| Tiapride | - | - |
| Sultopride | - | - |
| "-": Data not readily available in the searched literature. |
Table 2: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor |
| Zacopride | - | - | - |
| Metoclopramide | 104 - 113 | - | - |
| Sulpiride | 20.6 - 58 | - | 2100 |
| Tiapride | 320 (IC₅₀) | 180 (IC₅₀) | 11,700 (IC₅₀) |
| Sultopride | High Affinity | - | - |
| "-": Data not readily available in the searched literature. Note: Some values for Tiapride are presented as IC₅₀. |
Functional Activity Comparison
This section details the functional potencies (EC₅₀/IC₅₀ in nM) of Zacopride and other benzamides in various in vitro and in vivo models.
Table 3: Functional Potency at Serotonin and Dopamine Receptors
| Compound | Assay | Effect | Potency (EC₅₀/IC₅₀/ID₅₀ in nM) |
| Zacopride | Rat Esophagus Relaxation | 5-HT₄ Agonism | 500 (EC₅₀) |
| Zacopride (S)- | 2-Me 5-HT Stimulus Antagonism (rat) | 5-HT₃ Antagonism | 0.00005 (ID₅₀) |
| Zacopride (R)-(+) | 2-Me 5-HT Stimulus Antagonism (rat) | 5-HT₃ Antagonism | 0.0016 (ID₅₀) |
| Tiapride | [³H]-raclopride displacement | D₂ Antagonism | 320 (IC₅₀) |
| Tiapride | [³H]-raclopride displacement | D₃ Antagonism | 180 (IC₅₀) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies commonly employed in the characterization of benzamides.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
General Procedure:
-
Membrane Preparation: Tissues rich in the target receptor (e.g., rat striatum for D₂ receptors) are homogenized, and the cell membranes are isolated through centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂-like receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (e.g., Rat Esophagus Relaxation)
These assays measure the functional effect of a compound on a biological system.
-
Objective: To determine the potency (EC₅₀) of a 5-HT₄ receptor agonist.
-
General Procedure:
-
Tissue Preparation: A section of the rat esophagus is isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The tissue is pre-contracted with an agent like carbachol.
-
Drug Application: Increasing concentrations of the test compound (e.g., Zacopride) are added to the bath.
-
Measurement: The relaxation of the esophageal muscle is measured isometrically.
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Behavioral Models (e.g., Rat Social Interaction Test)
These models are used to assess the anxiolytic or other behavioral effects of a compound.
-
Objective: To evaluate the anxiolytic-like effects of a test compound.
-
General Procedure:
-
Acclimatization: Rats are acclimatized to the testing room.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Testing: Pairs of unfamiliar rats are placed in a brightly lit, open arena, and their social interaction time (e.g., sniffing, grooming) is recorded for a set duration.
-
Data Analysis: An increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
-
Concluding Remarks
This compound exhibits a unique pharmacological profile characterized by high-affinity antagonism of the 5-HT₃ receptor and moderate affinity agonism of the 5-HT₄ receptor. This contrasts with other benzamides like metoclopramide, sulpiride, and tiapride, which primarily act as dopamine D₂/D₃ receptor antagonists with varying degrees of selectivity and potency. The data presented in this guide highlights the distinct therapeutic potential of Zacopride and provides a basis for further research and development in areas requiring modulation of both 5-HT₃ and 5-HT₄ receptor pathways. The provided experimental methodologies offer a framework for the design and interpretation of future comparative studies.
Unveiling the In Vivo Dynamics of Zacopride Hydrochloride: A Comparative Guide to its Receptor Binding and Functional Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zacopride hydrochloride's in vivo performance against other relevant compounds. By presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action, this document serves as a comprehensive resource for understanding the pharmacological profile of this potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist.
This compound is a versatile compound with demonstrated efficacy in preclinical models of emesis, gastrointestinal dysmotility, and anxiety. Its dual action on two distinct serotonin receptor subtypes underpins its therapeutic potential. This guide delves into the in vivo correlation of its receptor binding affinities and its functional activities, offering a comparative analysis with other well-established pharmacological agents.
Quantitative Comparison of In Vivo Functional Activity
To facilitate a clear comparison of Zacopride's potency and efficacy, the following tables summarize key quantitative data from preclinical studies. These tables highlight its performance in models of anti-emesis, gastrointestinal pro-motility, and anxiolytic activity alongside relevant comparator compounds.
| Compound | Animal Model | Assay | Emetic Stimulus | Effective Dose (ED50 or effective range) | Reference |
| Zacopride | Ferret | Antiemetic | Cisplatin | 0.1 mg/kg i.p. (100% inhibition) | [1][2] |
| (S)-Zacopride | Ferret | Antiemetic | Zacopride (0.1 mg/kg p.o.) | More potent than R-enantiomer | [3] |
| Ondansetron | Ferret | Antiemetic | Cisplatin | ~0.1 - 1 mg/kg i.v. | [4] |
| Granisetron | Ferret | Antiemetic | Cisplatin | 0.1 mg/kg p.o. | [5] |
Table 1: Comparative Antiemetic Activity of this compound and Alternatives. This table showcases the potent antiemetic properties of Zacopride in the ferret model of cisplatin-induced emesis, a gold standard for preclinical antiemetic drug evaluation.
| Compound | Animal Model | Assay | Parameter Measured | Effective Dose | Reference |
| Zacopride | Dog | Gastrointestinal Motility | Antral and colonic motility | 0.1 - 1 mg/kg i.v. | [6] |
| Cisapride | Dog | Gastrointestinal Motility | Gastric emptying, antral contractions | 0.08 - 5 mg/kg p.o. | [7] |
| Mosapride | Dog | Gastrointestinal Motility | Antral motility | 0.3 - 3 mg/kg i.v. | [6] |
Table 2: Comparative Gastrointestinal Prokinetic Activity of this compound and Alternatives. This table highlights Zacopride's ability to stimulate gastrointestinal motility in dogs, a key functional outcome of its 5-HT4 receptor agonism.
| Compound | Animal Model | Assay | Effective Dose (ED50 or effective range) | Reference |
| Zacopride | Mouse | Light/Dark Box | 1 µg/kg s.c. (minimum effective dose) | [8] |
| R(+)-Zacopride | Mouse | Light/Dark Box | 0.00001 - 10.0 mg/kg i.p. | [9] |
| S(-)-Zacopride | Mouse | Light/Dark Box | 0.01 - 1.0 mg/kg i.p. | [9] |
| Diazepam | Mouse | Light/Dark Box | 1 - 1.5 mg/kg | [10] |
Table 3: Comparative Anxiolytic Activity of this compound and a Standard Anxiolytic. This table demonstrates the potent anxiolytic-like effects of Zacopride in the mouse light/dark box model, a widely used test for assessing anxiety.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vivo experiments cited in this guide.
Cisplatin-Induced Emesis in Ferrets
This model is a cornerstone for evaluating the antiemetic potential of novel compounds.
1. Animals: Adult male ferrets are used for this study. They are individually housed and allowed to acclimate to the laboratory environment.
2. Emesis Induction: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).[11]
3. Drug Administration: The test compound (e.g., Zacopride) or a comparator drug is typically administered via a suitable route (e.g., i.p., i.v., or p.o.) at a predetermined time before the cisplatin challenge.
4. Observation: Following cisplatin administration, the animals are observed continuously for a set period (e.g., 4-6 hours). The number of retches and vomits are recorded.
5. Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The ED50, the dose that inhibits emesis by 50%, can be calculated from dose-response studies.
Measurement of Gastric Emptying in Dogs
This protocol outlines a method to assess the prokinetic effects of compounds on gastric motility.
1. Animals: Healthy adult dogs are used. They are often surgically fitted with a gastric cannula to allow for the administration and sampling of stomach contents. Alternatively, non-invasive methods like scintigraphy or ultrasonography can be employed.[12][13]
2. Test Meal: A standardized test meal is given to the dogs after a fasting period. The meal may be liquid or solid and can be radiolabeled for scintigraphic studies or contain markers for radiographic analysis.[14]
3. Drug Administration: The test compound (e.g., Zacopride) or comparator is administered at a specific time relative to the meal.
4. Measurement of Gastric Emptying:
- Gastric Lavage: At various time points after the meal, the stomach contents are aspirated through the cannula to determine the amount of the meal remaining.
- Scintigraphy: The rate of disappearance of the radiolabeled meal from the stomach is monitored using a gamma camera.
- Ultrasonography: Changes in the antral area of the stomach are measured over time to assess motility.[13]
5. Data Analysis: The rate of gastric emptying is calculated and compared between drug-treated and control groups.
Mouse Light-Dark Box Test for Anxiolytic Activity
This behavioral test is used to screen for anxiolytic or anxiogenic properties of drugs.[15][16][17]
1. Apparatus: The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[15]
2. Animals: Mice are used for this test. They are handled and habituated to the testing room before the experiment.
3. Drug Administration: The test compound (e.g., Zacopride) or a standard anxiolytic like diazepam is administered at a specific time before the test.
4. Procedure: Each mouse is placed in the center of the illuminated compartment and allowed to explore the apparatus freely for a set duration (e.g., 5-10 minutes).
5. Data Collection and Analysis: The following parameters are typically recorded and analyzed:
- Time spent in the light compartment.
- Number of transitions between the two compartments.
- Latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Visualizing the Mechanisms of Action
To provide a clearer understanding of Zacopride's pharmacological effects, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Zacopride's Antiemetic Signaling Pathway.
Caption: Zacopride's Pro-motility Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Emetic activity of zacopride in ferrets and its antagonism by pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor agonism may be responsible for the emetic effects of zacopride in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of the 5-HT3 receptor antagonist granisetron on estramustine phosphate sodium (Estracyt)-induced emesis in ferrets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurofit.com [neurofit.com]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of methods for assessment of the rate of gastric emptying in the dog and cat: 1898-2002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time ultrasonographic evaluation of canine gastric motility in the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jaaha [jaaha.kglmeridian.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Zacopride and tropisetron in vagus nerve depolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zacopride and Tropisetron, two potent 5-HT3 receptor antagonists, focusing on their effects on vagus nerve depolarization. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their studies.
Executive Summary
Zacopride and Tropisetron are both effective antagonists of 5-HT3 receptors, which play a crucial role in mediating vagus nerve depolarization. However, they exhibit different pharmacological profiles. Experimental evidence, primarily from studies on isolated vagus nerve preparations, indicates that while the R-enantiomer of Zacopride acts as a classical competitive antagonist, Tropisetron, along with racemic and the S-enantiomer of Zacopride, displays insurmountable antagonism. This suggests different modes of interaction with the 5-HT3 receptor, which may have implications for their therapeutic application and research use.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Zacopride and Tropisetron concerning their interaction with 5-HT3 receptors and their effect on the vagus nerve.
| Parameter | Zacopride | Tropisetron | Reference(s) |
| Antagonist Potency (pA2 value) | 9.3 (for R(+)-Zacopride) | Not applicable (insurmountable antagonist) | [1] |
| Antagonism Type | Surmountable (competitive) for R(+)-Zacopride; Insurmountable for racemic and S(-)-Zacopride | Insurmountable | [1] |
| Effect on Maximal 5-HT Response | R(+)-Zacopride: No reduction; Racemic and S(-)-Zacopride: Marked suppression | Marked suppression | [1] |
Mechanism of Action and Signaling Pathway
Both Zacopride and Tropisetron exert their effects by blocking 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent neurons.[2] Activation of these receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[3] By antagonizing these receptors, Zacopride and Tropisetron prevent this depolarization.
The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium, which can trigger further cellular responses.[3]
Caption: Signaling pathway of 5-HT3 receptor-mediated vagus nerve depolarization and its antagonism by Zacopride and Tropisetron.
Experimental Protocols
The following is a generalized protocol for an isolated mouse vagus nerve electrophysiology assay, based on methodologies described in the literature.[4][5] This type of assay is crucial for determining the potency and mechanism of action of compounds like Zacopride and Tropisetron.
1. Tissue Preparation:
-
Euthanize a mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Surgically expose and dissect the cervical vagus nerve.
-
Carefully transfer the isolated vagus nerve to a recording chamber containing oxygenated Krebs solution.
2. Electrophysiological Recording:
-
Mount the vagus nerve in a "grease-gap" recording chamber, which separates the nerve into pools of Krebs solution.
-
Use silver/silver chloride electrodes to record the potential difference between the pools.
-
Amplify and digitize the recorded signals for analysis.
3. Drug Application and Data Acquisition:
-
Establish a stable baseline recording of the nerve's resting potential.
-
Apply serotonin (5-HT) to one of the pools to induce depolarization and record the response.
-
After a washout period, pre-incubate the nerve with the antagonist (Zacopride or Tropisetron) at various concentrations.
-
Re-apply 5-HT in the presence of the antagonist and record the inhibited depolarization.
-
Construct concentration-response curves for 5-HT in the absence and presence of the antagonist.
4. Data Analysis:
-
For competitive antagonists like R(+)-Zacopride, calculate the pA2 value from the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.
-
For insurmountable antagonists like Tropisetron, quantify the depression of the maximal response to 5-HT at different antagonist concentrations.
Caption: Workflow for assessing antagonist effects on vagus nerve depolarization.
Discussion of Findings
The distinction between surmountable and insurmountable antagonism is a key finding in the head-to-head comparison of Zacopride and Tropisetron.
-
R(+)-Zacopride acts as a surmountable (competitive) antagonist . This means that its inhibitory effect can be overcome by increasing the concentration of the agonist (5-HT). This is reflected in a parallel rightward shift of the 5-HT concentration-response curve without a change in the maximum response, and it allows for the calculation of a pA2 value as a measure of its potency.[1]
-
Tropisetron , along with racemic and S(-)-Zacopride, exhibits insurmountable antagonism . This type of antagonism is characterized by a depression of the maximum response to the agonist, even at high agonist concentrations.[1] This suggests a more complex interaction with the receptor, which could involve slow dissociation from the binding site or an allosteric mechanism. The lack of a parallel shift in the concentration-response curve makes the determination of a pA2 value in the classical sense inappropriate.
These differences in the mode of antagonism could have significant implications for the duration of action and the nature of the blockade in a physiological setting. Insurmountable antagonists may have a longer-lasting effect that is less readily reversed by endogenous increases in serotonin levels.
Conclusion
Both Zacopride and Tropisetron are potent antagonists of 5-HT3 receptors on the vagus nerve. The choice between these two compounds for research purposes will depend on the specific experimental question. If the goal is to study classical competitive antagonism, R(+)-Zacopride is a suitable choice with a well-defined potency (pA2). If the research involves investigating insurmountable antagonism or requires a long-lasting blockade of 5-HT3 receptors, Tropisetron would be a more appropriate tool. Further research is warranted to fully elucidate the molecular mechanisms underlying the insurmountable antagonism of Tropisetron and its physiological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of methods to record Vagus nerve activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of methods to record Vagus nerve activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trc-p.nl [trc-p.nl]
Safety Operating Guide
Proper Disposal of Zacopride Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Zacopride hydrochloride, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This compound is classified as Water Hazard Class 3 (WGK 3), indicating it is extremely hazardous to water. Therefore, it must be disposed of as hazardous waste and must not enter the sewage system.
Chemical and Physical Properties
A summary of key data for this compound is provided below to inform handling and disposal decisions.
| Property | Value |
| Molecular Weight | 346.26 g/mol |
| Formula | C₁₅H₂₀ClN₃O₂·HCl |
| Appearance | White to tan powder |
| Solubility | Soluble in water (≥10 mg/mL) and DMSO |
| Storage Temperature | 2-8°C, desiccated |
| CAS Number | 101303-98-4 |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to comply with general laboratory hazardous waste regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as personal protective equipment (gloves, gowns), weighing papers, pipette tips, and empty vials, are to be considered contaminated. These materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Accumulation and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Segregate this compound waste from incompatible materials. As a general precaution, avoid storing it with strong acids or bases.
3. Disposal Request and Collection:
-
Once a waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), contact your institution's EHS department to arrange for pickup.
-
Do not attempt to transport hazardous waste to a central accumulation area yourself. This must be done by trained EHS personnel.
-
Provide a complete and accurate inventory of the waste to the EHS department.
4. Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Consult the Safety Data Sheet (SDS) for appropriate spill cleanup procedures. Generally, for a solid spill, carefully scoop the material into a hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during cleanup.
-
Report all spills to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
